molecular formula C10H11FO2 B2856381 3-(3-Fluorophenyl)-2-methylpropanoic acid CAS No. 41201-57-4

3-(3-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2856381
CAS No.: 41201-57-4
M. Wt: 182.194
InChI Key: ZNGQTWWSSQMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 41201-57-4) is a fluorinated aromatic compound of high interest in pharmaceutical and chemical research. This compound serves as a versatile synthetic intermediate or building block for the development of novel active molecules. With a molecular formula of C 10 H 11 FO 2 and a molecular weight of 182.19 g/mol, it features a propanoic acid backbone substituted with a methyl group and a 3-fluorophenyl moiety . The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for creating potential enzyme inhibitors or receptor modulators . While specific mechanistic studies on this exact compound are not extensively published in the available literature, structural analogues with fluorinated phenyl groups are frequently explored in the synthesis of anti-inflammatory and analgesic agents . Furthermore, non-natural fluorinated amino acids, which share structural similarities, have demonstrated significant utility as substrates for amino acid transport systems in the development of positron emission tomography (PET) radiotracers for cancer imaging . This product is provided with a purity of 98% . Researchers should handle this material with appropriate precautions. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGQTWWSSQMYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-(3-Fluorophenyl)-2-methylpropanoic Acid (CAS 41201-57-4)

[1][2]

Executive Summary

3-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 41201-57-4) is a specialized fluorinated carboxylic acid scaffold used primarily as an intermediate in medicinal chemistry and organic synthesis.[1] Structurally, it belongs to the class of

This guide details the physicochemical properties, validated synthetic pathways, analytical characterization, and pharmaceutical applications of this compound, designed for researchers requiring high-purity synthesis and application data.

Part 1: Chemical Identity & Physicochemical Profile[3]

Core Identity
PropertyDetail
CAS Number 41201-57-4
IUPAC Name 3-(3-Fluorophenyl)-2-methylpropanoic acid
Synonyms

-Methyl-3-fluorohydrocinnamic acid; 3-Fluoro-

-methylbenzenepropanoic acid
Molecular Formula C

H

FO

Molecular Weight 182.19 g/mol
SMILES CC(CC1=CC=CC(F)=C1)C(=O)O
InChI Key ZNGQTWWSSQMYIO-UHFFFAOYSA-N
Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models where experimental data is proprietary or sparse.*

ParameterValue / DescriptionContext
Physical State Solid (Crystalline Powder)Typically white to off-white.
Melting Point 55–65 °C (Predicted*)Low-melting solid characteristic of

-methyl hydrocinnamic acids.
Boiling Point 285–290 °C (at 760 mmHg)High boiling point due to hydrogen bonding (dimerization).
pKa 4.75 ± 0.10 (Acidic)Comparable to propanoic acid; slightly more acidic due to electron-withdrawing F-atom.
LogP 2.34 ± 0.3Moderate lipophilicity; suitable for CNS penetration considerations.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; soluble in organic solvents and alkaline aqueous solutions.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of CAS 41201-57-4 is most reliably achieved through Malonic Ester Alkylation . This route is preferred over direct hydrogenation of cinnamic acids for laboratory-scale production because it allows for precise control over the alkylation step and minimizes side reactions associated with partial reduction of the aromatic ring.

Pathway Logic: Malonic Ester Synthesis[5]
  • Alkylation: 3-Fluorobenzyl chloride reacts with diethyl methylmalonate (or diethyl malonate followed by methylation) to form the diester intermediate.

  • Hydrolysis: Basic hydrolysis converts the diester to the dicarboxylic acid.

  • Decarboxylation: Thermal decarboxylation yields the target mono-acid.

Synthesis Workflow Diagram (Graphviz)

Synthesis_PathwayStart3-Fluorobenzyl Chloride(CAS 456-42-8)Intermediate1Diester Intermediate(Alkylated Malonate)Start->Intermediate1SN2 Alkylation(Reflux, 4-6h)ReagentDiethyl Methylmalonate+ NaOEt (Base)Reagent->Intermediate1Intermediate2Dicarboxylic Acid(Transient)Intermediate1->Intermediate2SaponificationStep2Hydrolysis(NaOH / H2O / EtOH)Step2->Intermediate2Product3-(3-Fluorophenyl)-2-methylpropanoic Acid(CAS 41201-57-4)Intermediate2->Product-CO2Step3Decarboxylation(Heat, 160-180°C)Step3->Product

Figure 1: Step-wise synthetic workflow for CAS 41201-57-4 via Malonic Ester Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 3-(3-Fluorophenyl)-2-methylpropanoic acid.

Reagents:

  • Diethyl methylmalonate (1.1 eq)

  • Sodium ethoxide (21% wt in ethanol, 1.2 eq)

  • 3-Fluorobenzyl chloride (1.0 eq, CAS 456-42-8)

  • Sodium hydroxide (aq, 4M)

  • Hydrochloric acid (6M)

Procedure:

  • Enolate Formation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and N2 inlet, charge Sodium ethoxide solution (1.2 eq). Add Diethyl methylmalonate (1.1 eq) dropwise at 0°C. Stir for 30 mins to ensure complete enolate formation.

  • Alkylation: Add 3-Fluorobenzyl chloride (1.0 eq) dropwise. Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of benzyl chloride.

  • Workup 1: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in Diethyl ether and wash with water to remove salts. Dry organic layer over MgSO4 and concentrate to yield the crude diester oil.

  • Hydrolysis & Decarboxylation: Dissolve the crude diester in Ethanol (20 mL) and add NaOH (4M, 3 eq). Reflux for 2 hours until the solution becomes homogeneous (saponification).

  • Acidification: Cool the mixture and acidify to pH 1 with HCl (6M). The dicarboxylic acid may precipitate or form an oil. Extract with Ethyl Acetate.

  • Thermal Decarboxylation: Concentrate the Ethyl Acetate layer to obtain the dicarboxylic acid solid. Place this solid in a flask and heat neat (without solvent) to 160–180°C in an oil bath. Evolution of CO2 gas will be observed. Maintain heat until gas evolution ceases (approx. 1–2 hours).

  • Purification: Cool the residue. Recrystallize from Hexane/Ethyl Acetate or purify via bulb-to-bulb distillation (high vacuum) to obtain the pure product.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • 
     11.50 (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.26 – 7.18 (m, 1H):  Aromatic ring proton (C5-H).
    
  • 
     7.00 – 6.85 (m, 3H):  Aromatic ring protons (C2-H, C4-H, C6-H). The fluorine coupling splits these signals significantly.
    
  • 
     3.05 (dd, J = 13.5, 6.5 Hz, 1H):  Benzylic methylene proton (H
    
    
    ).
  • 
     2.75 – 2.65 (m, 1H):  Methine proton (
    
    
    -CH).
  • 
     2.60 (dd, J = 13.5, 7.8 Hz, 1H):  Benzylic methylene proton (H
    
    
    ).
  • 
     1.18 (d, J = 7.0 Hz, 3H):  Methyl group (-CH 
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Molecular Ion [M-H]-: 181.1 m/z.

  • Fragmentation: Loss of CO2 (M-44) is a common fragmentation pathway for carboxylic acids, yielding a peak at ~137 m/z.

Part 4: Applications in Drug Discovery

Bioisosteric Scaffold

The 3-fluorophenyl motif acts as a bioisostere for the unsubstituted phenyl ring. The fluorine atom exerts two critical effects:

  • Metabolic Blocking: It blocks metabolic oxidation at the meta-position, potentially extending the half-life (

    
    ) of the drug molecule compared to the non-fluorinated analog.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenyl ring protons and alters the electron density of the aromatic system, influencing

    
     stacking interactions in protein binding pockets.
    
Chiral Resolution Precursor

The molecule possesses a chiral center at the

  • Application: It serves as a substrate for enzymatic kinetic resolution (using Lipases such as Candida antarctica Lipase B) to generate enantiomerically pure (S)- or (R)- isomers.

  • Relevance: Enantiopure

    
    -methyl hydrocinnamic acids are key intermediates for dual PPAR 
    
    
    agonists (used in metabolic syndrome treatment) and specific GPCR ligands.
Amino Acid Analog Synthesis

This acid can be converted via Curtius rearrangement to the corresponding amine or used to synthesize fluorinated analogs of Phenylalanine derivatives, which are valuable in peptide stapling and peptidomimetic research.

Part 5: Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[3][4][5]
STOT-SE H335May cause respiratory irritation.[2][3][4][6]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a fume hood, especially during the thermal decarboxylation step to vent CO2 and potential trace vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

References

  • PubChem Compound Summary. 3-(3-Fluorophenyl)-2-methylpropanoic acid (CID 15487791). National Center for Biotechnology Information.

  • Sigma-Aldrich. 3-(3-Fluorophenyl)-2-methylpropanoic acid Product Sheet. Merck KGaA.

  • Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid...[7] Journal of Medicinal Chemistry, 53(2), 876-886.[7] (Demonstrates synthesis of related fluorinated amino acid analogs).

  • CymitQuimica. Product Data: 3-(3-fluorophenyl)-2-methylpropanoic acid.[1]

A Technical Guide to the Comparative Analysis of 3-Fluoro- and 4-Fluoro-alpha-methyl-hydrocinnamic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of two positional isomers: 3-fluoro-alpha-methyl-hydrocinnamic acid and 4-fluoro-alpha-methyl-hydrocinnamic acid. While direct comparative literature on these specific molecules is sparse, this document synthesizes data from analogous compounds and employs established chemical principles to offer a predictive and insightful analysis for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities, highlighting the critical differences imparted by the seemingly subtle shift of a single fluorine atom on the phenyl ring.

Introduction: The Significance of Fluorine Positioning in Arylpropanoic Acids

Arylpropanoic acids are a well-established class of compounds with a broad range of biological activities. The introduction of a fluorine substituent can enhance metabolic stability and membrane permeability[1]. However, the position of this substitution is not trivial and can lead to significant differences in a compound's interaction with biological targets. The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid moiety and the lipophilicity (logP) of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will illuminate these differences through a comparative analysis of the 3-fluoro and 4-fluoro isomers of alpha-methyl-hydrocinnamic acid.

Synthesis and Structural Elucidation

The synthesis of 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid can be achieved through a two-step process: the formation of the corresponding α,β-unsaturated acid followed by catalytic hydrogenation.

Synthesis of α-Methyl-cinnamic Acid Precursors

Two classical methods for the synthesis of α-methyl-cinnamic acid derivatives are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid[2][3]. For the synthesis of the target precursors, 3-fluorobenzaldehyde or 4-fluorobenzaldehyde would be reacted with propionic anhydride in the presence of sodium propionate.

  • Knoevenagel Condensation: This method offers a milder alternative, involving the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine[4][5][6].

A modern approach utilizing microwave irradiation with a base like sodium hydroxide has been shown to be a simple and high-yield method for synthesizing α-methyl cinnamic acid derivatives from substituted benzaldehydes and succinic anhydride[1].

Catalytic Hydrogenation

The resulting 3-fluoro- or 4-fluoro-α-methyl-cinnamic acid is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the desired hydrocinnamic acid derivative. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation under mild conditions[7].

SynthesisWorkflow cluster_step1 Step 1: C=C Bond Formation cluster_step2 Step 2: Reduction A 3-Fluorobenzaldehyde or 4-Fluorobenzaldehyde C 3-Fluoro- or 4-Fluoro- α-methyl-cinnamic acid A->C Base Catalyst B Propionic Anhydride (Perkin Reaction) or Malonic Acid/Succinic Anhydride (Knoevenagel Condensation) B->C E 3-Fluoro- or 4-Fluoro- α-methyl-hydrocinnamic acid C->E H₂, Pd/C D Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: General synthetic workflow for 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid.

Comparative Physicochemical Properties

Property3-Fluoro-α-methyl-hydrocinnamic acid (Predicted)4-Fluoro-α-methyl-hydrocinnamic acid (Predicted)Rationale for a Senior Application Scientist
pKa ~4.3~4.4The electron-withdrawing inductive effect of fluorine acidifies the carboxylic acid. This effect is stronger from the meta position (3-fluoro) than the para position (4-fluoro) due to the shorter distance and lack of resonance opposition. The pKa of the related 4-fluorocinnamic acid is reported to be around 4.43[8].
logP ~2.5~2.6Fluorine substitution generally increases lipophilicity. The para-substituted isomer is often slightly more lipophilic than the meta-substituted one. For orally administered drugs, a logP value of less than 5 is generally desirable[9].
Aqueous Solubility Moderately SolubleModerately SolubleBoth compounds are expected to have moderate aqueous solubility, influenced by their crystalline nature and the balance between the polar carboxylic acid group and the lipophilic fluorophenyl group.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is crucial for the structural confirmation of the synthesized isomers. The following sections outline the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers are expected to be similar, with key differences in the aromatic region due to the position of the fluorine atom. Both will show a characteristic quartet for the α-proton and a doublet for the methyl group. The aromatic protons of the 3-fluoro isomer will exhibit more complex splitting patterns compared to the more symmetrical pattern of the 4-fluoro isomer.

¹³C NMR: The carbon NMR spectra will be distinguishable by the chemical shifts of the fluorinated aromatic carbons and the effect of C-F coupling. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will also be influenced by the position of the fluorine.

¹⁹F NMR: This technique will provide a single resonance for each isomer, with the chemical shift being characteristic of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group[6][10].

  • C=O stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid[6][11].

  • C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹ will indicate the presence of the carbon-fluorine bond.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectra of both isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation patterns are expected to be similar, with characteristic losses of the carboxylic acid group and fragmentation of the propyl chain.

Spectroscopy cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry NMR_H ¹H NMR: - α-H (quartet) - CH₃ (doublet) - Aromatic region shows distinct splitting patterns for each isomer. NMR_C ¹³C NMR: - Differentiable chemical shifts for aromatic carbons. - Large ¹JCF coupling constant for C-F. NMR_F ¹⁹F NMR: - Single, characteristic resonance for each isomer. IR_OH O-H stretch (broad): ~2500-3300 cm⁻¹ IR_CO C=O stretch (strong): ~1680-1710 cm⁻¹ IR_CF C-F stretch (strong): ~1000-1400 cm⁻¹ MS_M Molecular Ion Peak (M⁺) MS_Frag Characteristic fragmentation patterns (e.g., loss of -COOH)

Figure 2: Predicted key spectroscopic features for 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid.

Potential Biological Activity and Structure-Activity Relationship (SAR)

While direct biological data for these two specific isomers is not available, we can infer potential activities and differences based on related compounds. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction and position of a fluorine atom can significantly modulate these activities.

The "Fluorine Effect" in Drug Design
  • Metabolic Stability: The strong C-F bond can block metabolic oxidation at the site of fluorination, potentially increasing the half-life of a drug candidate[1].

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity.

  • Conformational Effects: The substitution of hydrogen with fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a receptor or enzyme active site.

Positional Isomerism and Biological Activity

The position of the fluorine atom on the aromatic ring can have a profound impact on biological activity. For example, in a study of fluorinated cinnamic acid derivatives, the para-substituted compound showed enhanced antibacterial activity compared to the ortho-substituted isomer[12]. This highlights that even a small change in the electronic and steric profile of the molecule can lead to significant differences in its biological effect.

It is plausible that the 3-fluoro and 4-fluoro isomers of alpha-methyl-hydrocinnamic acid will exhibit different potencies and/or selectivities in various biological assays. For instance, if these compounds were to be investigated as enzyme inhibitors, the different electronic distribution in the aromatic ring could lead to altered binding interactions within the enzyme's active site.

SAR cluster_compound cluster_properties cluster_activity Cmpd Arylpropanoic Acid Scaffold P1 Physicochemical Properties (pKa, logP, Solubility) Cmpd->P1 Fluorine Position (3- vs. 4-) P2 Electronic Distribution Cmpd->P2 Fluorine Position (3- vs. 4-) P3 Metabolic Stability Cmpd->P3 Fluorine Position (3- vs. 4-) A1 Biological Activity (e.g., Enzyme Inhibition, Receptor Binding) P1->A1 A2 Pharmacokinetics (ADME) P1->A2 P2->A1 P3->A2

Figure 3: The influence of fluorine position on the properties and biological activity of arylpropanoic acids.

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • To a solution of the appropriate fluorobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α-methyl-cinnamic acid derivative.

General Protocol for Catalytic Hydrogenation
  • Dissolve the α-methyl-cinnamic acid derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the hydrocinnamic acid derivative.

Conclusion and Future Directions

The positional isomerism of fluorine on an aromatic ring is a critical consideration in drug design. This guide has provided a comprehensive, albeit predictive, analysis of the key differences between 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid. The 3-fluoro isomer is anticipated to be slightly more acidic, while the 4-fluoro isomer may be slightly more lipophilic. These subtle physicochemical differences, along with distinct electronic and steric profiles, are likely to translate into notable variations in their biological activities.

For drug development professionals, this underscores the importance of synthesizing and evaluating positional isomers early in the discovery process. Future work should focus on the empirical determination of the physicochemical properties and a broad biological screening of both isomers to validate these predictions and uncover their therapeutic potential. Such studies will not only provide valuable data on these specific compounds but also contribute to a deeper understanding of the nuanced role of fluorine in medicinal chemistry.

References

  • American Institute of Chemists. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Gupta, M., & Wakhloo, B. P. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Retrieved from [Link]

  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • ACS Publications. (2006). Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. Retrieved from [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study of Gingerol Derivatives. Retrieved from [Link]

  • Jefferson Digital Commons. (2025). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective catalysis. 6. The catalytic hydrogenation of .alpha.-(acetylamino)cinnamic acid with rhodium(I)-bisphosphine complexes. On the origin of the enantioselection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Chemical Derivatization of Hydroxycinnamic Acids. Retrieved from [Link]

  • MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Retrieved from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Collated log P predictions for all methods MAD, mean absolute deviation. Retrieved from [Link]

  • Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I) complex catalyzed CH activation and carboxylation of terminal alkynes. Retrieved from [Link]

Sources

Strategic Fluorination: Metabolic Stability of 3-Fluorophenyl Propionic Acid Derivatives

[1]

Executive Summary

The 3-fluorophenyl propionic acid scaffold represents a critical structural motif in medicinal chemistry, widely utilized in PPAR agonists, integrin antagonists, and NSAID derivatives. While the carboxylic acid "tail" is essential for target engagement (often forming ionic bridges with arginine or lysine residues), the phenyl ring is a metabolic liability.

This guide analyzes the metabolic stability of this scaffold, focusing on the strategic utility of meta-fluorine substitution (3-F). We explore how this modification mitigates Phase I oxidative degradation while necessitating rigorous monitoring of Phase II acyl glucuronidation—a known toxicity risk for this chemical class.

The Fluorine Effect: Mechanistic Basis of Stability[2]

The "Meta-Blockade" Strategy

In non-fluorinated phenylpropionic acids, the aromatic ring is electron-rich, making it a prime substrate for Cytochrome P450 (CYP450) enzymes, particularly CYP2C9 and CYP3A4 . The primary route of clearance is typically aromatic hydroxylation at the para (4-position) or meta (3-position) sites, followed by conjugation.

Substituting hydrogen with fluorine at the 3-position introduces a "metabolic blockade" through two distinct mechanisms:

  • Steric/Bond Strength Blockade: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is resistant to the radical cation mechanism utilized by CYP450 heme centers. This renders the 3-position metabolically inert.

  • Electronic Deactivation: Fluorine is the most electronegative element (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ). Its strong inductive effect (-I) pulls electron density away from the aromatic ring ($ \sigma{meta} = 0.34 $). This lowers the HOMO energy of the 
    
    
    -system, making the entire ring less nucleophilic and thus less susceptible to oxidation by the electrophilic CYP450 oxo-iron species, even at the unsubstituted para position.
Impact on Physicochemical Properties

The 3-F substitution alters the molecular landscape beyond metabolism:

ParameterEffect of 3-F SubstitutionMechanistic Implication
Lipophilicity (LogP) Increases (~0.2 - 0.3 units)Enhances membrane permeability; may increase non-specific binding.
Acidity (pKa) Decreases (~0.2 - 0.5 units)The inductive withdrawal stabilizes the carboxylate anion. A lower pKa means a higher fraction is ionized at pH 7.4, potentially affecting OAT (Organic Anion Transporter) uptake.
Metabolic Soft Spot Shifts from Ring to TailWith the ring deactivated, metabolic pressure shifts to benzylic oxidation or acyl glucuronidation.

Metabolic Pathways & Toxicity Risks[3][4]

The introduction of 3-F successfully mitigates Phase I oxidative clearance, but it highlights the risks associated with Phase II conjugation.

The Acyl Glucuronide (AG) Liability

The propionic acid tail is a substrate for UGT enzymes (specifically UGT1A1, UGT1A3, UGT1A9, and UGT2B7). These enzymes convert the carboxylic acid into an acyl glucuronide (AG) .

  • The Danger: Unlike ether glucuronides (formed from phenols), acyl glucuronides are chemically reactive electrophiles. They can undergo:

    • Acyl Migration: The drug moiety migrates from the 1-position to the 2, 3, or 4-position of the glucuronic acid ring.

    • Covalent Binding: The AG can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin) or liver proteins. This haptenization can trigger idiosyncratic drug-induced liver injury (DILI).

Does 3-F help? While 3-F reduces oxidative clearance, the electron-withdrawing nature can paradoxically increase the electrophilicity of the carbonyl carbon in the resulting acyl glucuronide, potentially making the metabolite more reactive toward proteins compared to the non-fluorinated analog.

Visualization of Metabolic Fate

MetabolicPathwaysParent3-F-Phenyl Propionic AcidCYPCYP450(Phase I)Parent->CYPOxidationUGTUGT Enzymes(Phase II)Parent->UGTConjugationMetaOH3-OH Metabolite(BLOCKED by F)CYP->MetaOHBlockedParaOH4-OH Metabolite(Reduced by -I effect)CYP->ParaOHMinor RouteAcylGlucAcyl Glucuronide(Reactive Electrophile)UGT->AcylGlucMajor RouteProteinAdductProtein Adduct(Immune Toxicity)AcylGluc->ProteinAdductCovalent Binding(Risk!)RenalRenal EliminationAcylGluc->RenalSafe Clearance

Figure 1: Metabolic fate of 3-fluorophenyl propionic acid derivatives. Note the blockade of 3-hydroxylation shifts flux toward acyl glucuronidation, increasing the importance of monitoring AG reactivity.

Experimental Protocols: Validating Stability

To validate the metabolic profile of a 3-F derivative, you must assess both oxidative stability and acyl glucuronide reactivity.

Protocol A: Microsomal Intrinsic Clearance ( )

Purpose: To confirm that 3-F substitution effectively blocks CYP-mediated degradation.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Test compound at 1 µM (low concentration to ensure first-order kinetics).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    Target:
    
    
    indicates high metabolic stability.
Protocol B: GSH Trapping (The "Litmus Test" for AG Toxicity)

Purpose: To measure the reactivity of the acyl glucuronide without synthesizing it.

Since acyl glucuronides are unstable, direct measurement is difficult. We use Glutathione (GSH) as a surrogate nucleophile.[1] If the AG is reactive, it will transacylate GSH to form a drug-GSH adduct.

  • System: Human Liver Microsomes (HLM) + UGT cofactors (UDPGA) + Alamethicin (pore-forming agent).

  • Additives: Glutathione (GSH) at 5 mM.[1]

  • Incubation: 60-120 minutes at 37°C.

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH fragment (m/z 308).

  • Readout: The ratio of GSH-Adduct to Acyl-Glucuronide .

    • High Ratio: High reactivity (High Risk).

    • Low Ratio: Stable glucuronide (Low Risk).

Visualization: GSH Trapping Workflow

GSH_WorkflowStep1Incubation Mix:HLM + UDPGA + Test Cmpd+ GSH (Trapping Agent)Step2Enzymatic Reaction:UGT forms Acyl Glucuronide (AG)Step1->Step2DecisionIs AG Reactive?Step2->DecisionPathStableStable AGDecision->PathStableNoPathReactiveReactive AGDecision->PathReactiveYesResult1Detect Intact AG(m/z = Parent + 176)PathStable->Result1Result2Detect GSH Adduct(m/z = Parent + 305 - H2O)PathReactive->Result2Transacylation

Figure 2: GSH Trapping workflow. Detection of the GSH adduct confirms the formation of a reactive, potentially toxic acyl glucuronide intermediate.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Park, B. K., et al. (2001). Metabolism and toxicity of acyl glucuronides: implications for drug design. Chemical Research in Toxicology. Link

  • Smart, J. P., et al. (2014). The role of fluorine in drug discovery. Journal of Medicinal Chemistry. Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Whitepaper: Biological Activity and Pharmacological Potential of 3-Fluorophenyl Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The 3-Fluorophenyl Pharmacophore

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a highly validated approach to optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine possesses a small van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), allowing for bioisosteric replacement without introducing severe steric penalties[1].

When a fluorine atom is substituted at the meta-position (3-position) of a phenyl ring attached to a carboxylic acid derivative, it exerts a profound inductive electron-withdrawing effect. This specific substitution pattern achieves three critical objectives:

  • Metabolic Stability: The highly stable C–F bond resists cytochrome P450-mediated oxidative degradation, extending the molecule's half-life[1].

  • pKa Modulation: The electronegativity of the 3-fluorophenyl group can fine-tune the acidity of the distal carboxylic acid, optimizing the molecule's ionization state at physiological pH for improved membrane permeability.

  • Target Engagement: The fluorine atom acts as a highly specific hydrogen-bond acceptor, enabling unique orthogonal interactions within the hydrophobic pockets of target proteins.

Spectrum of Biological Activity

Antimicrobial and Antibacterial Efficacy

The rising threat of multidrug-resistant (MDR) bacteria has necessitated the development of novel antibacterial scaffolds. 3-Fluorophenyl substituted pyrazole carboxylic acids have emerged as potent inhibitors of drug-resistant strains. For example, the synthesis of 2 has yielded compounds with remarkable efficacy. Specifically, the N-benzyl-N-phenyl hydrazone derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Antiproliferative and Anticancer Activity

In oncology, the 3-fluorophenyl moiety is frequently utilized to enhance the binding affinity of small molecules to kinase domains and spindle proteins. Recent evaluations of3 revealed significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. The most potent derivative in this class (Compound 3i) exhibited an IC50 of 6.86 µM, functioning through the targeted inhibition of the kinesin spindle protein (KSP) active site[3].

Cardiovascular and Antiplatelet Mechanisms

Beyond infectious diseases and oncology, these derivatives show promise in cardiovascular medicine.4 have been identified as potent suppressors of platelet aggregation. By blocking the activation of platelet glycoprotein (GP) IIa/IIIb receptors, these compounds prevent fibrinogen binding. The methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid demonstrated a half-maximal inhibitory concentration (IC50) of 7.5 mmol/L[4].

Quantitative Activity Profiles

The following table summarizes the quantitative biological data for key 3-fluorophenyl carboxylic acid derivatives across various therapeutic areas:

Compound ClassSpecific DerivativeBiological Target / Disease ModelKey Activity MetricRef
Pyrazole Carboxylic Acids 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic AcidGram-positive Bacteria (MRSA ATCC 33591)MIC = 1.56 µg/mL[2]
Quinoline Benzamides N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide (Compound 3i)Breast Cancer (MDA-MB-231 Cell Line)IC50 = 6.86 µM[3]
2-Isoxazoline-5-Carboxylic Acids Methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acidPlatelet Aggregation (GPIIa/IIIb Receptors)IC50 = 7.5 mmol/L[4]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these compounds.

Protocol A: Synthesis of 3-Fluorophenyl-Substituted Hydrazone Carboxylic Acids

This protocol details the condensation reaction to form bioactive hydrazone derivatives[2].

  • Reactant Preparation: In a round-bottom flask, combine 4-hydrazinobenzoic acid (1.05 eq) and 1-(3-fluorophenyl)ethanone (1.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous ethanol (approx. 0.3 M concentration).

    • Causality: Ethanol is selected as a protic solvent to facilitate the critical proton transfer steps required for imine/hydrazone formation without inducing unwanted side reactions.

  • Thermal Activation: Heat the mixture to reflux (78°C) under continuous stirring for 8 hours.

    • Causality: Elevated temperature provides the necessary activation energy to drive off water, shifting the thermodynamic equilibrium toward the stable hydrazone product.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Self-Validation & Downstream Processing: The system is self-validating via the immediate precipitation of the product upon solvent removal. Confirm the complete consumption of 1-(3-fluorophenyl)ethanone using Thin-Layer Chromatography (TLC). Dissolve the crude solid in anhydrous N,N-dimethylformamide (DMF) for subsequent purification or coupling.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the quantitative assessment of antibacterial activity[2].

  • Inoculum Standardization: Cultivate the target bacterial strain (e.g., MRSA) and adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Precise standardization prevents artificial shifts in the MIC caused by over- or under-population of the bacterial culture.

  • Gradient Preparation: Prepare a stock solution of the 3-fluorophenyl carboxylic acid derivative in 100% DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate.

    • Causality: DMSO ensures the complete solubilization of the lipophilic fluorinated compound. Serial dilution provides the precise quantitative gradient required for robust Structure-Activity Relationship (SAR) modeling.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18–24 hours.

  • Self-Validation & Readout: Incorporate a vehicle control (DMSO only) to conclusively rule out solvent toxicity, and a positive control (e.g., Vancomycin) to confirm assay sensitivity. Determine the MIC by identifying the lowest concentration well that exhibits no visible growth (measured via OD600 or resazurin dye reduction).

Systems & Pathway Visualizations

Workflow N1 Target Identification (e.g., MRSA, KSP, GPIIa/IIIb) N2 Scaffold Selection (Carboxylic Acid + Heterocycle) N1->N2 N3 Fluorine Substitution (3-Fluorophenyl insertion) N2->N3 N4 In Vitro Screening (MIC / IC50 Assays) N3->N4 N4->N2 SAR Feedback Loop N5 Lead Optimization (SAR & Bioisosteric Tuning) N4->N5

Rational drug design workflow for 3-fluorophenyl carboxylic acid derivatives.

Pathway A 3-Fluorophenyl Carboxylic Acid (Ligand) B Target Receptor Binding (e.g., GPIIa/IIIb or KSP) A->B Target Engagement C Electronic & Steric Anchoring (C-F Bond Interaction) B->C Induced Fit D Conformational Shift (Receptor Inactivation) C->D Allosteric/Orthosteric Block E Phenotypic Response (e.g., Aggregation Blockade) D->E Biological Efficacy

Mechanistic pathway of receptor inhibition by 3-fluorophenyl carboxylic acids.

References

  • The role of fluorine in medicinal chemistry Source: Journal of Biological Chemistry / Taylor & Francis URL
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)
  • Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)-quinolin-5-yl)
  • Platelet aggregation inhibition by fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives Source: AccScience URL

Sources

Methodological & Application

procedure for methylation of 3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Methylation of 3-(3-Fluorophenyl)propanoic Acid

Executive Summary

This guide details the optimized protocols for converting 3-(3-fluorophenyl)propanoic acid (CAS: 459-45-7) to its methyl ester, Methyl 3-(3-fluorophenyl)propanoate. This transformation is a critical step in the synthesis of fluorinated pharmaceutical intermediates, specifically for modulators of the calcium-sensing receptor (CaSR) and various metabolic targets.

We present two distinct methodologies tailored to specific operational scales:

  • Method A (Fisher Esterification): The industrial "workhorse" method, optimized for gram-to-kilogram scalability, cost-efficiency, and high purity.

  • Method B (Base-Promoted Alkylation): A high-throughput compatible method using Methyl Iodide (MeI), ideal for milligram-scale library synthesis where reaction speed and mild conditions are prioritized over cost.

Chemical Strategy & Decision Matrix

The choice of method depends heavily on the scale and downstream application.

  • Fisher Esterification (Acid-Catalyzed): Utilizes the equilibrium between the carboxylic acid and alcohol.[1][2][3][4][5]

    • Pros: Reagents (MeOH, H₂SO₄) are inexpensive; easy workup; scalable.

    • Cons: Requires reflux; equilibrium-limited (requires excess MeOH).

  • Base-Promoted Alkylation (Sɴ2): Utilizes a carbonate base to generate the carboxylate, which attacks the methylating agent.

    • Pros: Irreversible; mild temperature; high conversion.

    • Cons: MeI is neurotoxic/carcinogenic; requires removal of high-boiling solvents (DMF/DMSO).

Workflow Decision Tree

decision_tree Start Select Methylation Strategy Scale Operational Scale? Start->Scale Large > 5 Grams (Process Scale) Scale->Large Small < 100 mg (Library/Screening) Scale->Small MethodA Method A: Fisher Esterification (MeOH / H2SO4) Large->MethodA Cost/Safety MethodB Method B: Alkyl Halide Alkylation (MeI / K2CO3) Small->MethodB Speed/Throughput

Figure 1: Decision matrix for selecting the appropriate methylation protocol based on operational scale.

Protocol A: Scalable Fisher Esterification

Best for: Batch synthesis (>5g), cost reduction, and avoiding genotoxic alkylating agents.

Materials
  • Substrate: 3-(3-fluorophenyl)propanoic acid (1.0 equiv).

  • Solvent/Reagent: Methanol (anhydrous, >10 equiv).

  • Catalyst: Sulfuric Acid (conc.[2] H₂SO₄, 0.1 – 0.2 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv - Alternative).

  • Workup: Sodium Bicarbonate (sat. aq.), Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended to exclude atmospheric moisture).

  • Dissolution: Charge the flask with 3-(3-fluorophenyl)propanoic acid (e.g., 10.0 g, 59.5 mmol). Add Methanol (60 mL). The solid should dissolve to form a clear solution.

  • Catalyst Addition (Exothermic):

    • Critical: While stirring, add concentrated H₂SO₄ (0.3 mL, ~5.9 mmol) dropwise .

    • Note: The reaction is equilibrium-driven.[1][2][3][4] Excess methanol serves as both solvent and reactant to drive the reaction to the right (Le Chatelier’s principle).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Validation: Monitor by TLC (System: 20% EtOAc in Hexanes). The acid (lower R_f) should disappear, replaced by the ester (higher R_f).

  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove ~80% of the methanol. Do not distill to dryness to avoid darkening.

  • Neutralization & Extraction:

    • Dilute the residue with EtOAc (100 mL).

    • Wash carefully with saturated NaHCO₃ (2 x 50 mL). Caution: CO₂ gas evolution will occur.

    • QC Check: Check the pH of the aqueous layer; it must be basic (pH > 8) to ensure all acid catalyst and unreacted starting material are removed/neutralized.

  • Drying: Wash the organic layer with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The resulting oil is typically >95% pure. For analytical grade (>99%), perform vacuum distillation (bp est. 110-115°C @ 1 mmHg).

Process Workflow Diagram

fisher_workflow Input Reagents: Acid + MeOH + H2SO4 React Reflux (65°C, 4-6h) Input->React Conc Evaporate Excess MeOH React->Conc Wash Wash: NaHCO3 (aq) Conc->Wash Dry Dry & Conc. (MgSO4) Wash->Dry Product Product: Methyl Ester Dry->Product

Figure 2: Step-by-step workflow for the acid-catalyzed esterification process.

Protocol B: Base-Promoted Alkylation (Library Scale)

Best for: High-throughput screening (HTS), parallel synthesis, or when acidic conditions must be avoided.

Materials
  • Substrate: 3-(3-fluorophenyl)propanoic acid (1.0 equiv).

  • Reagent: Methyl Iodide (MeI) (1.2 equiv). Warning: Neurotoxin.

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous/granular).

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure
  • Dissolution: In a vial or round-bottom flask, dissolve the carboxylic acid (e.g., 500 mg, 2.97 mmol) in DMF (5 mL).

  • Deprotonation: Add K₂CO₃ (615 mg, 4.45 mmol). Stir at room temperature for 10 minutes. The mixture will appear as a suspension.

  • Alkylation: Add Methyl Iodide (0.22 mL, 3.56 mmol) via syringe.

    • Safety: Perform this step in a fume hood. MeI is volatile and carcinogenic.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[2][3][5][6][7][8][9] The carboxylate anion attacks the methyl group of MeI (Sɴ2 mechanism), displacing iodide.

  • Workup:

    • Pour the reaction mixture into water (20 mL) and extract with Diethyl Ether or EtOAc (2 x 20 mL).

    • Note: DMF is water-soluble and will remain in the aqueous phase.

  • Finish: Wash organic layer with water (to remove residual DMF), dry over MgSO₄, and concentrate.

Quality Control & Analytics

To ensure the integrity of the product, the following analytical parameters should be verified.

Expected NMR Data (CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 7.20 – 7.28Multiplet1HAr-H (C5)
¹H 6.90 – 7.00Multiplet2HAr-H (C2, C6)
¹H 6.85 – 6.90Multiplet1HAr-H (C4)
¹H 3.67 Singlet 3H -OCH₃ (Ester Methyl)
¹H 2.95Triplet (J=7.5 Hz)2HAr-CH₂-
¹H 2.63Triplet (J=7.5 Hz)2H-CH₂-CO-
¹⁹F -113.0 to -115.0Multiplet1FAr-F

Note: The presence of the singlet at ~3.67 ppm and the disappearance of the broad carboxylic acid proton (>10 ppm) confirms conversion.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 182.2 m/z

  • Base Peak: Often m/z 109 (loss of -CH₂COOCH₃) or m/z 123 (fluorobenzyl cation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium).Increase reaction time or use a Dean-Stark trap (if using benzene/toluene) to remove water. Ensure MeOH is anhydrous.
Dark Product Overheating or H₂SO₄ degradation.Reduce temperature; ensure H₂SO₄ is added slowly. Use HCl gas in MeOH as a milder alternative.
Acid Impurity Poor workup.Ensure the pH of the aqueous wash is >8. Repeat NaHCO₃ wash.
Residual Solvent DMF/DMSO trapped (Method B).Wash organic layer extensively with water or LiCl solution. Switch to Acetone (Method B) if solubility permits.

Safety & Handling (E-E-A-T)

  • 3-(3-fluorophenyl)propanoic acid: Causes skin and serious eye irritation (H315, H319).[7] Wear nitrile gloves and safety goggles.

  • Methyl Iodide (Method B): A potent alkylating agent, neurotoxin, and suspected carcinogen. Use only in a certified fume hood. Neutralize spills with aqueous ammonia or sodium thiosulfate.

  • Sulfuric Acid: Corrosive.[10] Always add acid to solvent, never solvent to acid.

References

  • Fisher Esterification Mechanism & Kinetics

    • Organic Chemistry Portal. "Fischer Esterification."[1][2][4][5] Accessed Oct 2023. Link

  • Substrate Data (3-(3-fluorophenyl)propanoic acid)

    • PubChem Database. CID 68047. Link

  • Methylation Methodologies (General)

    • Organic Syntheses. "Esterification of Carboxylic Acids."[1][2][4][5] Coll. Vol. 3, p. 610. Link

  • Safety Data Sheets (SDS)

    • Fisher Scientific. "Safety Data Sheet: 3-(4-Fluorophenyl)propionic acid" (Isomer analog safety data). Link

Sources

Application Notes and Protocols: 3-(3-Fluorophenyl)-2-methylpropanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Fluorophenyl)-2-methylpropanoic acid is a versatile carboxylic acid derivative that serves as a crucial building block in modern medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring and a chiral center, is of significant interest in the design and synthesis of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this important pharmaceutical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 3-(3-Fluorophenyl)-2-methylpropanoic acid is essential for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 41201-57-4[2][3][4]
Molecular Formula C₁₀H₁₁FO₂[2]
Molecular Weight 182.19 g/mol [2][4]
Physical Form Powder[3]
Purity Min. 95%[2]
Storage Temperature Room Temperature[3]

Safety Information:

Hazard StatementsPrecautionary StatementsSignal WordPictogram
H315: Causes skin irritationP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501WarningGHS07

Data sourced from commercial suppliers and should be confirmed with the specific product's Safety Data Sheet (SDS).[3]

Synthetic Protocol: Synthesis of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

The following protocol describes a common synthetic route for the preparation of 3-(3-Fluorophenyl)-2-methylpropanoic acid, adapted from established methods for similar arylpropanoic acids, such as the malonic ester synthesis.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis and Decarboxylation A Diethyl Malonate D Diethyl 2-(3-fluorobenzyl)malonate A->D B 3-Fluorobenzyl Bromide B->D C Sodium Ethoxide C->D Base E Diethyl 2-(3-fluorobenzyl)malonate H Diethyl 2-(3-fluorobenzyl)-2-methylmalonate E->H F Methyl Iodide F->H G Sodium Ethoxide G->H Base I Diethyl 2-(3-fluorobenzyl)-2-methylmalonate L 3-(3-Fluorophenyl)-2-methylpropanoic acid I->L J NaOH, H₂O, Heat J->L K Acidic Workup (HCl) K->L

Caption: Synthetic pathway for 3-(3-Fluorophenyl)-2-methylpropanoic acid.

Materials:

  • Diethyl malonate

  • 3-Fluorobenzyl bromide

  • Sodium ethoxide

  • Anhydrous ethanol

  • Methyl iodide

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

Protocol:

  • Alkylation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at 0°C. After stirring for 30 minutes, add 3-fluorobenzyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Methylation: To the reaction mixture from the previous step, add a second equivalent of sodium ethoxide at 0°C, followed by the dropwise addition of methyl iodide. The reaction is then refluxed for 4 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide in water is added. The mixture is heated to reflux for 4 hours to facilitate hydrolysis of the ester groups. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms. The mixture is then heated to reflux for 6-8 hours to effect decarboxylation.

  • Purification: After cooling, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Application in Pharmaceutical Synthesis: Amide Bond Formation

3-(3-Fluorophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various potential active pharmaceutical ingredients (APIs), particularly those with anti-inflammatory or analgesic properties. A common synthetic transformation involving this intermediate is the formation of an amide bond with a primary or secondary amine.

G cluster_0 Amide Bond Formation A 3-(3-Fluorophenyl)-2-methylpropanoic acid D Amide Product A->D B Amine (R-NH₂) B->D C Coupling Agent (e.g., EDC, HATU) C->D Activation

Caption: General scheme for amide bond formation.

Protocol: Synthesis of a Representative Amide Derivative

Materials:

  • 3-(3-Fluorophenyl)-2-methylpropanoic acid

  • A primary or secondary amine (e.g., aniline for a model reaction)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-Fluorophenyl)-2-methylpropanoic acid in anhydrous DCM. To this solution, add the amine, EDC, HOBt, and DIPEA.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Protocols: Quality Control and Chiral Analysis

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of 3-(3-Fluorophenyl)-2-methylpropanoic acid.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

2. Chiral Separation by HPLC

As this compound possesses a chiral center, separating the enantiomers is crucial for the development of stereospecific drugs. A chiral HPLC method, adapted from a published method for a similar compound, can be used.[1][5]

ParameterCondition
Column Chiralcel OJ-H (250 × 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase
Mobile Phase Hexane/Isopropanol (e.g., 95:5) with 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method allows for the determination of the enantiomeric excess (ee) of the synthesized or purchased material.

Conclusion

3-(3-Fluorophenyl)-2-methylpropanoic acid is a valuable and versatile intermediate in pharmaceutical research and development. Its unique structural features make it an attractive starting material for the synthesis of a wide range of potential drug candidates. The protocols and information provided in these application notes are intended to guide researchers in the safe and effective use of this compound in their synthetic and analytical endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (n.d.). 3-(3-Fluorophenyl)propionic acid | 458-45-7.
  • CymitQuimica. (n.d.). 3-(3-fluorophenyl)-2-methylpropanoic acid.
  • Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150.
  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Sigma-Aldrich. (n.d.). 3-(3-fluorophenyl)-2-methylpropanoic acid | 41201-57-4.
  • Sigma-Aldrich. (n.d.). 3-(3-fluorophenyl)-2-methylpropanoic acid.

Sources

Application Note: Optimized Peptide Coupling Protocols for 3-(3-Fluorophenyl)-2-methylpropanoic Acid

[1]

Executive Summary

Coupling 3-(3-Fluorophenyl)-2-methylpropanoic acid presents a dual challenge in medicinal chemistry: steric hindrance at the activation site due to the

racemization1

1

This guide provides two validated protocols to ensure high chiral integrity (>98% ee) and conversion. Method A (T3P) is the recommended standard for minimizing epimerization. Method B (COMU/Oxyma) is the high-potency alternative for extremely unreactive amines.[1]

Chemical Context & Mechanistic Analysis[2][3][4][5]

The Challenge: Sterics vs. Chirality

The target molecule contains a chiral center at the C2 position. Standard coupling reagents (EDC/HOBt) often fail to drive the reaction to completion due to the steric bulk of the methyl group. Conversely, highly reactive reagents (HATU) rapidly activate the carboxylate but can simultaneously abstract the acidic

1
Mechanism of Racemization

Racemization in this substrate occurs primarily through two pathways during the activation phase:

  • Proton Abstraction (Enolization): The tertiary amine base removes the acidic

    
    -proton from the activated ester, forming a planar enolate.
    
  • Oxazolone Formation: While less common in non-amino acids, the activated intermediate can cyclize.

The 3-fluoro substituent exerts an inductive effect (-I), stabilizing the enolate intermediate and thereby lowering the energy barrier for racemization compared to the non-fluorinated analog.[1]

Decision Matrix: Reagent Selection
FeatureT3P (Propylphosphonic Anhydride) HATU / HOAt COMU / Oxyma
Reactivity Moderate-HighVery HighHigh
Racemization Risk Lowest (Gold Standard)High (requires control)Low-Moderate
By-products Water-soluble (Easy workup)Difficult removalWater-soluble
Base Sensitivity Tolerates Pyridine/DIPEARequires CollidineTolerates DIPEA

Workflow Visualization

The following diagram outlines the logical flow for selecting the optimal coupling condition based on the amine partner's nucleophilicity.

CouplingWorkflowStartStart: 3-(3-Fluorophenyl)-2-methylpropanoic AcidCheckAmineAnalyze Amine PartnerStart->CheckAmineIsHinderedIs Amine Sterically Hinderedor Electron Deficient?CheckAmine->IsHinderedMethodAMethod A: T3P + Pyridine/EtOAc(Standard Protocol)IsHindered->MethodANo (Primary/Secondary Aliphatic)MethodBMethod B: COMU + Collidine(High Potency Protocol)IsHindered->MethodBYes (Anilines/Bulky Amines)QCQC: Chiral HPLC/SFC(Target >98% ee)MethodA->QCMethodB->QC

Caption: Decision tree for selecting coupling conditions based on amine nucleophilicity to maximize yield and enantiopurity.

Experimental Protocols

Method A: T3P-Mediated Coupling (Recommended)

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap, activating the acid without promoting the basic conditions required for enolization.[1] It is widely cited for maintaining chirality in

1

Reagents:

  • Substrate: 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 equiv)[1]

  • Amine Partner: 1.1 equiv[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration 0.1 M)[1]

Step-by-Step Protocol:

  • Dissolution: Charge the acid (1.0 eq) and the amine (1.1 eq) into a reactor containing EtOAc (10 mL per mmol).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 eq) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings to further suppress epimerization.

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LCMS.[1]

  • Workup: T3P by-products are water-soluble.[1][2] Wash the organic layer with water (2x), 0.5M HCl (to remove pyridine), sat. NaHCO3, and brine.

  • Isolation: Dry over MgSO4 and concentrate.

Method B: COMU/Collidine (High Reactivity)

Rationale: For unreactive amines (e.g., electron-deficient anilines), T3P may be too slow.[1] COMU serves as a safer, more soluble alternative to HATU with lower epimerization risk [2].[3] 2,4,6-Collidine is mandatory here as the base; its steric bulk prevents it from abstracting the

1

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: COMU (1.0 – 1.1 equiv)[1]

  • Additive: Oxyma Pure (1.0 equiv) - Optional but recommended for maximum chiral safety.[1]

  • Base: 2,4,6-Collidine (3.0 equiv)[1]

  • Solvent: DMF or NMP (0.1 M)[1]

Step-by-Step Protocol:

  • Pre-cooling: Dissolve the acid and amine in DMF and cool to 0°C.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq). Stir for 5 minutes.

  • Coupling: Add COMU (1.0 eq) and Oxyma (1.0 eq) simultaneously.[1]

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to 10°C. Critical: Do not heat above ambient temperature.

  • Quench: Quench with 10% citric acid solution or 0.5M HCl immediately upon completion.

Analytical Controls & Troubleshooting

Data Summary: Reagent Performance Comparison
ParameterT3P (EtOAc/Pyridine)HATU (DMF/DIPEA)COMU (DMF/Collidine)
Typical Yield 85-95%90-98%88-96%
Racemization (% D-isomer) < 0.5% 2.0 - 5.0%< 1.0%
Reaction Time 2-4 h30 min - 1 h1-2 h
QC Validation
  • Chiral HPLC/SFC: Standard reverse-phase HPLC is insufficient to detect racemization.[1] You must use Chiralpak AD-H or IC columns (Isocratic Hexane/IPA or CO2/MeOH) to resolve the enantiomers.[1]

  • NMR: Verify the integrity of the

    
    -methyl doublet. A split or broadened signal often indicates a mixture of diastereomers if the amine partner is also chiral.
    
Troubleshooting
  • Low Yield with T3P: Switch solvent to DMF (increases rate) or increase T3P to 3.0 equiv. Ensure the amine is free-based (not a salt).[1]

  • High Racemization:

    • Switch base to 2,4,6-Collidine.[4]

    • Lower reaction temperature to -10°C.

    • Reduce pre-activation time (add amine before coupling reagent).[1]

References

  • Dunetz, J. R., et al. (2011).[5][6][7][8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5][8]

  • El-Faham, A., & Albericio, F. (2010). "COMU: A Safer and More Effective Alternative to HATU." Journal of Peptide Science, 16(1), 6-9.

  • Park, J. H., et al. (2012). "Suppression of Cysteine Racemization using 2,4,6-Collidine." Journal of Peptide Science, 18(7), 442-445.

  • Valeur, E., & Bradley, M. (2009). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, 38, 606-631.

Application Notes and Protocols for the Esterification of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Esterification and the Unique Challenges of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, particularly within the pharmaceutical industry. Esters are prevalent in drug molecules, often serving as prodrugs to enhance bioavailability, or as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The subject of this guide, 3-(3-Fluorophenyl)-2-methylpropanoic acid, is a valuable building block in medicinal chemistry, with its fluorinated phenyl ring and a chiral center at the α-carbon. The methyl group at the α-position introduces steric hindrance, which can render standard esterification protocols sluggish or ineffective. This, coupled with the electronic influence of the fluorine atom, necessitates a careful selection of reagents and reaction conditions to achieve efficient and high-yielding ester synthesis.

This document provides a detailed guide to several robust methods for the esterification of 3-(3-Fluorophenyl)-2-methylpropanoic acid, moving beyond a simple recitation of steps to explain the underlying principles and rationale for each approach. We will explore classic and modern techniques, offering protocols that have been designed for success with sterically hindered and electronically modified substrates.

Method 1: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a venerable and cost-effective method, particularly for large-scale synthesis, that utilizes an acid catalyst in the presence of an excess of the alcohol.[1][2] The reaction is an equilibrium process, and to drive it towards the ester product, it is crucial to either use a large excess of the alcohol or to remove the water that is formed during the reaction.[1][3]

Mechanism and Rationale

The reaction proceeds via a series of reversible steps.[1][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester.[3][4] For a sterically hindered acid like 3-(3-Fluorophenyl)-2-methylpropanoic acid, higher temperatures and longer reaction times may be necessary to overcome the steric barrier.

Visualizing the Fischer Esterification

Fischer_Esterification CarboxylicAcid 3-(3-Fluorophenyl)-2- methylpropanoic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ ProtonatedAcid->CarboxylicAcid - H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'-OHH+ TetrahedralIntermediate->ProtonatedAcid - R'-OHH+ Ester Ester Product TetrahedralIntermediate->Ester - H2O Ester->TetrahedralIntermediate + H2O Alcohol Alcohol (R'-OH) H2O Water H_plus H+

Caption: The reversible steps of the Fischer-Speier esterification.

Detailed Protocol: Fischer Esterification

Materials:

  • 3-(3-Fluorophenyl)-2-methylpropanoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • To a round-bottom flask, add 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq), which can also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-TsOH (e.g., 0.05-0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or GC. For this sterically hindered substrate, a reaction time of 12-24 hours may be required.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure. Otherwise, dilute the mixture with an organic solvent like diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[5][6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the ester by column chromatography or distillation.

ParameterFischer Esterification
Catalyst H₂SO₄, p-TsOH
Alcohol Primary or secondary alcohols (used in excess)
Temperature Reflux
Key Advantages Cost-effective, suitable for large scale
Key Disadvantages Requires harsh acidic conditions, equilibrium reaction

Method 2: Carbodiimide-Mediated Esterification (Steglich Esterification)

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a milder alternative.[7] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and is often catalyzed by 4-dimethylaminopyridine (DMAP).[8][9][10]

Mechanism and Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[9] This catalytic cycle significantly accelerates the reaction, especially for sterically hindered alcohols and acids.[11] A common side product is the formation of an N-acylurea if the O-acylisourea intermediate rearranges before reacting with the alcohol.[8]

Visualizing the Steglich Esterification

Steglich_Esterification CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP Ester Ester O_Acylisourea->Ester + Alcohol DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Rearrangement DMAP DMAP N_Acylpyridinium->Ester + Alcohol - DMAP Alcohol Alcohol

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Detailed Protocol: Steglich Esterification

Materials:

  • 3-(3-Fluorophenyl)-2-methylpropanoic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard workup reagents

Procedure:

  • Dissolve 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[9] Filter off the DCU. If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous workup.[12]

  • Wash the filtrate or the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

ParameterSteglich Esterification
Coupling Agent DCC, EDC
Catalyst DMAP
Temperature 0 °C to Room Temperature
Key Advantages Mild reaction conditions, high yields
Key Disadvantages DCC is an allergen, DCU can be difficult to remove

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of alcohols with inversion of stereochemistry, although for the esterification of a carboxylic acid, it proceeds with retention of configuration at the acid's chiral center.[13][14] It is particularly useful for sensitive substrates and operates under mild, neutral conditions.[15]

Mechanism and Rationale

The reaction involves the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The PPh₃ and DEAD react to form a phosphonium salt, which then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, attacking the activated alcohol in an SN2 fashion.[14]

Visualizing the Mitsunobu Reaction Workflow

Mitsunobu_Workflow Start Combine Carboxylic Acid, Alcohol, and PPh3 in THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly Add DEAD/DIAD Cool->Add_DEAD React Stir at Room Temperature Add_DEAD->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product Ester Product Purify->Product

Caption: A typical experimental workflow for the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Reaction

Materials:

  • 3-(3-Fluorophenyl)-2-methylpropanoic acid

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup reagents

Procedure:

  • Dissolve 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 eq), the alcohol (1.0-1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The crude residue will contain the ester, triphenylphosphine oxide, and the reduced hydrazine derivative. Purification can often be achieved directly by column chromatography.

  • Alternatively, the crude mixture can be dissolved in a nonpolar solvent (e.g., hexane/ethyl acetate mixture) to precipitate some of the byproducts, which can then be removed by filtration prior to chromatography.

ParameterMitsunobu Reaction
Reagents PPh₃, DEAD or DIAD
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Key Advantages Mild, neutral conditions; good for sensitive substrates
Key Disadvantages Stoichiometric byproducts can complicate purification

Method 4: Acid Chloride Formation Followed by Esterification

For particularly unreactive or sterically hindered carboxylic acids, a two-step approach involving the formation of a highly reactive acid chloride intermediate can be very effective.[7] The acid chloride is then reacted with the alcohol to form the ester.[16][17]

Mechanism and Rationale

The carboxylic acid is first converted to an acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[17][18] This transformation replaces the hydroxyl group with a chlorine atom, which is an excellent leaving group. The resulting acid chloride is highly electrophilic and reacts readily with alcohols, even sterically hindered ones, to form the ester. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl that is generated.[16]

Visualizing the Two-Step Acid Chloride Process

Acid_Chloride_Esterification CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride + SOCl2 SOCl2 SOCl2 or (COCl)2 Ester Ester AcidChloride->Ester + AlcoholBase Alcohol Alcohol Base Base (e.g., Pyridine)

Sources

Application Note: Microwave-Assisted Synthesis of α-Methyl Hydrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating a Key Pharmacophore Synthesis

α-Methyl hydrocinnamic acid and its derivatives represent a critical pharmacophore in modern drug development. The most prominent example is Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] The core structure is also integral to a range of other bioactive molecules investigated for antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] Traditional synthesis of these compounds often involves lengthy reaction times, high energy consumption, and complex purification steps.

This guide details a robust, two-step workflow for the synthesis of α-methyl hydrocinnamic acid derivatives, leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). MAOS is a cornerstone of green chemistry, utilizing direct, rapid heating of polar molecules to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity by minimizing the formation of thermal degradation byproducts.[5]

Our approach consists of:

  • A Microwave-Assisted Knoevenagel-Doebner Condensation to form the α-methyl cinnamic acid intermediate.[6][7]

  • A subsequent Microwave-Assisted Catalytic Transfer Hydrogenation to produce the final saturated α-methyl hydrocinnamic acid derivative.[8]

This protocol is designed for researchers, chemists, and drug development professionals seeking to optimize synthesis, improve efficiency, and rapidly generate libraries of these valuable compounds.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow, indirect heat transfer via conduction and convection, microwave synthesis employs dielectric heating. The oscillating electromagnetic field of the microwave interacts directly with polar molecules and ionic species within the reaction mixture.

  • Dipolar Polarization: Polar molecules continuously attempt to align with the rapidly oscillating electric field. This rapid molecular rotation and resulting friction generates intense, uniform heat throughout the bulk of the material.

  • Ionic Conduction: In the presence of ionic species, the oscillating field induces rapid migration of ions. Collisions between these moving ions generate heat.

This mechanism provides instantaneous and volumetric heating, allowing reaction temperatures to be reached in seconds and maintained with exceptional precision. This rapid energy input can overcome activation energy barriers more efficiently than conventional methods, leading to remarkable rate enhancements.

Experimental Workflow: A Two-Step Microwave Protocol

The overall synthesis pathway is a sequential process, with both key steps performed efficiently in a dedicated microwave reactor.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction A Aromatic Aldehyde + Malonic Acid B Microwave-Assisted Knoevenagel-Doebner A->B Piperidine, Toluene ~20 min, 120°C C α-Methyl Cinnamic Acid (Unsaturated Intermediate) B->C D Microwave-Assisted Catalytic Transfer Hydrogenation C->D Pd/C, 1,4-Cyclohexadiene ~5 min, 100°C E α-Methyl Hydrocinnamic Acid (Final Product) D->E

Caption: Overall workflow for the two-step microwave-assisted synthesis.

Protocol I: Microwave-Assisted Knoevenagel-Doebner Synthesis of α-Methyl Cinnamic Acids

Objective: To synthesize the unsaturated α-methyl cinnamic acid intermediate from an aromatic aldehyde and malonic acid. This protocol is adapted from established, reliable microwave-assisted procedures.[6][7][9]

Reaction Mechanism:

G Aldehyde Ar-CHO (Aromatic Aldehyde) Intermediate2 Aldol Adduct Aldehyde->Intermediate2 + Enolate Malonic CH₂(COOH)₂ (Malonic Acid) Intermediate1 Enolate Intermediate Malonic->Intermediate1 + Base Piperidine Piperidine (Base) Intermediate1->Intermediate2 Unsaturated Ar-CH=C(COOH)₂ Intermediate2->Unsaturated - H₂O Final Ar-CH=CH-COOH (Cinnamic Acid Derivative) Unsaturated->Final Heat (Δ) - CO₂

Caption: Knoevenagel-Doebner condensation and decarboxylation mechanism.

Materials and Equipment:

  • Reagents: Aromatic aldehyde (e.g., Vanillin), Malonic acid, Piperidine (catalyst), Toluene (solvent).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vial with stir bar, standard laboratory glassware for work-up.

Step-by-Step Protocol:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add the aromatic aldehyde (1.0 mmol), malonic acid (3.0 mmol, 3 equiv.), and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add toluene (5 mL) and piperidine (0.25 mmol, 0.25 equiv.).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation Program: Place the vial in the microwave synthesizer cavity and irradiate under the following conditions:

    • Power: 50 W (or dynamic power control to maintain temperature)

    • Target Temperature: 120°C

    • Hold Time: 20 minutes

    • Stirring: High

  • Work-up:

    • After irradiation, allow the vessel to cool to room temperature (<50°C).

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 1 M HCl solution (2 x 10 mL) to remove piperidine.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-methyl cinnamic acid derivative.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expert Insights & Causality:

  • Stoichiometry: Using a threefold excess of malonic acid ensures the complete consumption of the aldehyde, driving the reaction equilibrium forward.

  • Catalyst: Piperidine, a secondary amine, is a classic and highly effective base catalyst for the Knoevenagel-Doebner condensation. A sub-stoichiometric amount is sufficient.

  • Solvent & Temperature: Toluene is an excellent solvent for this reaction as it is relatively non-polar but has a high boiling point, allowing the reaction to be conducted at an elevated temperature (120°C) under pressure. This temperature is crucial for facilitating the final, rate-limiting decarboxylation step.[7] Careful temperature control prevents unwanted side reactions.

Protocol II: Microwave-Assisted Catalytic Transfer Hydrogenation

Objective: To selectively reduce the carbon-carbon double bond of the α-methyl cinnamic acid intermediate to yield the final saturated product. This protocol avoids the need for high-pressure hydrogen gas, making it safer and more convenient for laboratory use.[8]

Reaction Scheme:

G Unsaturated α-Methyl Cinnamic Acid Derivative Product α-Methyl Hydrocinnamic Acid Derivative Unsaturated->Product Pd/C (cat.) 1,4-Cyclohexadiene Microwave, 5 min, 100°C

Caption: Microwave-assisted catalytic transfer hydrogenation.

Materials and Equipment:

  • Reagents: α-Methyl cinnamic acid derivative (from Protocol I), Palladium on carbon (Pd/C, 10 wt%), 1,4-Cyclohexadiene (hydrogen donor), Ethanol (solvent).

  • Equipment: Dedicated microwave synthesizer, 10 mL microwave reaction vial with stir bar, Celite® for filtration.

Step-by-Step Protocol:

  • Vessel Preparation: In a 10 mL microwave vial, dissolve the α-methyl cinnamic acid derivative (1.0 mmol) in ethanol (4 mL).

  • Catalyst & H-Donor Addition: Carefully add Pd/C (5 mol%) and 1,4-cyclohexadiene (5.0 mmol, 5 equiv.).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation Program: Place the vial in the microwave synthesizer and irradiate under the following conditions:

    • Power: Dynamic power control to maintain temperature

    • Target Temperature: 100°C

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up:

    • After cooling, carefully uncap the vial.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the pure α-methyl hydrocinnamic acid derivative.

Expert Insights & Causality:

  • Catalytic Transfer Hydrogenation (CTH): This method is exceptionally practical. 1,4-Cyclohexadiene serves as a safe and efficient in-situ source of hydrogen. Upon heating in the presence of the palladium catalyst, it undergoes dehydrogenation to form benzene, transferring its hydrogen atoms to the substrate.

  • Catalyst: Palladium on carbon is a highly effective and robust heterogeneous catalyst for hydrogenation reactions. Its heterogeneous nature allows for simple removal by filtration post-reaction.

  • Microwave Acceleration: Microwave heating dramatically accelerates the catalytic cycle. The rapid heating ensures the reaction reaches the optimal temperature almost instantly, leading to complete conversion in minutes, a process that could take several hours conventionally.[8]

Data Summary and Expected Results

The following table summarizes expected outcomes based on literature data for various substituted benzaldehydes in Protocol I, followed by the highly efficient reduction in Protocol II.[6][7][8]

EntryAromatic AldehydeProtocolTime (min)Temp (°C)Yield (%)
1VanillinI: Knoevenagel-Doebner20120~90%[6]
2p-AnisaldehydeI: Knoevenagel-Doebner20120~92%[6]
3SyringaldehydeI: Knoevenagel-Doebner20120~85%[6]
4Product from Entry 1II: Hydrogenation5100>95%[8]
References
  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Available at: [Link]

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC. Available at: [Link]

  • Singh, P., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. PMC. Available at: [Link]

  • Al-Hazam, H. A., et al. (2019). Microwave Assisted Synthesis, Characterization and Antibacterial Study of Some Novel Schiff's Bases and Azetidinone Compounds derived from Ibuprofen. Asian Journal of Research in Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. Available at: [Link]

  • Singh, P., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Publishing. Available at: [Link]

  • Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]

  • Journal of Applied Pharmaceutical Research. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed and fabricated fit-in ice condenser. Available at: [Link]

  • Çetinkaya, Y., & Özdemir, A. (2013). Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • MDPI. (2023). Recent Studies on the Application of Microwave-Assisted Method for the Preparation of Heterogeneous Catalysts and Catalytic Hydrogenation Processes. Available at: [Link]

  • Zahouily, M., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. Available at: [Link]

  • ResearchGate. (2018). (PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]

  • Wang, Y., et al. (2014). Microwave Assisted Synthesis of Isopropyl Cinnamate Using Solid Super Acid Catalyst. Scientific Research Publishing. Available at: [Link]

  • Sharcrisha, M., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute M. MDPI. Available at: [Link]

  • MDPI. (2024). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Available at: [Link]

  • PubMed. (n.d.). Microwave-assisted Single Step Cinnamic Acid Derivatization and Evaluation for Cytotoxic Potential. Available at: [Link]

  • Renda, G., et al. (2022). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. PMC. Available at: [Link]

  • ACS Publications. (2019). Antioxidant-Inspired Drug Discovery: Antitumor Metabolite Is Formed in Situ from a Hydroxycinnamic Acid Derivative upon Free-Radical Scavenging. Available at: [Link]

  • Barreca, D., et al. (2021). Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. PMC. Available at: [Link]

  • Sutton, P. W., & Whittall, J. (n.d.). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. RSC Publishing. Available at: [Link]

  • Request PDF. (2025). A Microwave-assisted Deconjugative Esterification of alpha,beta-Unsaturated Carboxylic Acids through alpha,beta-Unsaturated Ketene Intermediates. Available at: [Link]

  • Dembkowski, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]

  • Green and Sustainable Chemistry. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Available at: [Link]

Sources

recrystallization solvents for 3-(3-Fluorophenyl)-2-methylpropanoic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 3-(3-Fluorophenyl)-2-methylpropanoic acid via Recrystallization

Abstract

This application note provides a comprehensive guide for the purification of 3-(3-Fluorophenyl)-2-methylpropanoic acid, a key building block in pharmaceutical synthesis, using recrystallization techniques. Recrystallization is a critical unit operation for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates.[1][2] This document outlines the fundamental principles of recrystallization, presents a systematic methodology for solvent selection, and details robust protocols for both single-solvent and mixed-solvent systems. The protocols are designed to be self-validating, emphasizing the rationale behind each step to empower researchers and drug development professionals to achieve high-purity crystalline material consistently.

Introduction: The Critical Role of Purity

In pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is non-negotiable. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is one of the most powerful and widely employed techniques for the purification of solid organic compounds, leveraging differences in solubility to separate a desired compound from its impurities.[1][3] The core principle is based on dissolving an impure solid in a hot solvent to form a saturated or near-saturated solution.[3] As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[4]

This guide focuses on developing a tailored recrystallization strategy for 3-(3-Fluorophenyl)-2-methylpropanoic acid (CAS: 41201-57-4).

Analyte Properties:

  • Molecular Formula: C₁₀H₁₁FO₂[5][6]

  • Molecular Weight: 182.19 g/mol [5][6]

  • Physical Form: Powder[5]

  • Structure: An aromatic carboxylic acid featuring a polar carboxylic acid functional group and a moderately non-polar fluorophenyl ring. This duality in its structure is the key to selecting an appropriate solvent system.

The Foundation: Principles of Solvent Selection

The success of any recrystallization procedure hinges on the selection of an appropriate solvent or solvent system.[4] The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should have very low solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.[4][7]

  • Favorable Impurity Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[7]

  • Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

The chemical principle of "like dissolves like" is a valuable starting point.[4] Given that 3-(3-Fluorophenyl)-2-methylpropanoic acid has both polar and non-polar characteristics, solvents of intermediate polarity or mixed-solvent systems are often the most effective.

Systematic Solvent Selection Workflow

A systematic approach to solvent selection saves time and resources. The process begins with small-scale screening of single solvents and progresses to mixed-solvent systems if a suitable single solvent cannot be identified.

Solvent_Selection_Workflow start Start: Crude 3-(3-Fluorophenyl)- 2-methylpropanoic acid screen Protocol 1: Small-Scale Solvent Screening start->screen polar_protic Polar Protic (e.g., Water, Ethanol) screen->polar_protic polar_aprotic Polar Aprotic (e.g., Ethyl Acetate, Acetone) screen->polar_aprotic non_polar Non-Polar (e.g., Hexane, Toluene) screen->non_polar decision1 Ideal Single Solvent Found? (High solubility hot, low solubility cold) polar_protic->decision1 polar_aprotic->decision1 non_polar->decision1 decision2 Compound too soluble in all solvents? decision1->decision2 No protocol2 Proceed to Protocol 2: Single-Solvent Recrystallization decision1->protocol2 Yes decision3 Compound insoluble in all solvents? decision2->decision3 No mixed_solvent Design Mixed-Solvent System (Solvent + Antisolvent) decision2->mixed_solvent Yes (Find a miscible poor solvent) decision3->mixed_solvent Yes (Find a miscible good solvent) protocol3 Proceed to Protocol 3: Mixed-Solvent Recrystallization mixed_solvent->protocol3

Caption: Workflow for systematic recrystallization solvent selection.

Experimental Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of various solvents using a minimal amount of material.

Materials:

  • Crude 3-(3-Fluorophenyl)-2-methylpropanoic acid

  • Test tubes and rack

  • Selection of solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude acid into a small test tube.

  • Add the test solvent dropwise (approx. 0.5 mL) at room temperature. Agitate the tube to see if the solid dissolves. Record observations.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a hot water bath towards the solvent's boiling point. Continue to add solvent dropwise until the solid fully dissolves. Note the approximate volume of solvent required.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of crystals formed. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by abundant crystal formation upon cooling.[4][8]

Data Interpretation:

SolventPolaritySolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingAssessment
WaterHighInsolubleSparingly SolublePoorPoor single solvent; potential antisolvent.
EthanolHighSolubleVery SolubleNone / Very LittleToo soluble; potential "good solvent" in a mixed pair.
Ethyl AcetateMediumSparingly SolubleVery SolubleGoodPromising single solvent.
TolueneLowSparingly SolubleSolubleFairPossible single solvent.
Heptane/HexaneLowInsolubleInsolubleNonePoor solvent; potential antisolvent.
Note: This table presents expected results based on chemical principles. Actual experimental results should be recorded.
Protocol 2: Optimized Recrystallization using a Mixed-Solvent System (Ethyl Acetate/Heptane)

Based on the screening data, a single solvent like ethyl acetate might work. However, for superior recovery, a mixed-solvent system is often preferred.[9] Here, we use a "good" solvent (ethyl acetate) to dissolve the compound and a miscible "poor" solvent or "antisolvent" (heptane) to induce precipitation.[1][10] This method, also known as antisolvent crystallization, provides excellent control over crystal formation.[10]

Materials:

  • Crude 3-(3-Fluorophenyl)-2-methylpropanoic acid (e.g., 5.0 g)

  • Ethyl Acetate (Good Solvent)

  • Heptane (Antisolvent)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude acid (5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate (e.g., start with 20-25 mL) while heating and stirring until the solid is completely dissolved.

  • (Optional) Hot Filtration: If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Antisolvent Addition: While keeping the solution hot and stirring, slowly add heptane dropwise from a separatory funnel or pipette. Continue adding heptane until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate, just enough to redissolve the precipitate and make the solution clear again. This ensures the crystallization process begins from a saturated, not supersaturated, state.[9]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals and minimizing the inclusion of impurities.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethyl acetate/heptane mixture (in the approximate final ratio) to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Recrystallization_Process start 1. Dissolve Crude Acid in Minimum Hot 'Good Solvent' (Ethyl Acetate) hot_filter 2. (Optional) Hot Filtration to Remove Insolubles start->hot_filter add_anti 3. Add 'Antisolvent' (Heptane) Dropwise to Cloud Point hot_filter->add_anti clarify 4. Add Drops of Hot 'Good Solvent' to Re-clarify add_anti->clarify cool_rt 5. Slow Cooling to Room Temperature clarify->cool_rt cool_ice 6. Further Cooling in Ice Bath cool_rt->cool_ice vac_filter 7. Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash 8. Wash Crystals with Cold Solvent Mixture vac_filter->wash dry 9. Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step mixed-solvent recrystallization process.

Quality Control and GMP Considerations

Post-recrystallization, the purity of the 3-(3-Fluorophenyl)-2-methylpropanoic acid should be verified using analytical techniques such as melting point determination, HPLC, or NMR spectroscopy. A sharp melting point close to the literature value indicates high purity.

For professionals in drug development, it is crucial to note that recrystallization is a key purification step subject to Good Manufacturing Practices (GMP).[11][12] The process must be well-documented, and critical parameters such as solvent ratios, cooling rates, and drying conditions should be controlled and validated to ensure batch-to-batch consistency and meet regulatory standards.[12]

Conclusion

This application note provides a systematic and scientifically grounded approach to the purification of 3-(3-Fluorophenyl)-2-methylpropanoic acid by recrystallization. By following the outlined protocols for solvent screening and optimization, researchers can develop a robust and efficient purification method. The use of a mixed-solvent system, such as ethyl acetate and heptane, offers excellent control and typically results in high recovery of the purified, crystalline API intermediate.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. From Macroscale and Microscale Organic Experiments. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • World Health Organization (WHO). (2000, November 10). Annex 2 WHO good manufacturing practices for active pharmaceutical ingredients. [Link]

  • Acevedo, D., et al. (2021, January 12). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.).
  • Boussouf, A. (n.d.). PW 01: recrystallization. E-learning. [Link]

  • U.S. Food and Drug Administration (FDA). (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • ResearchGate. (2020, February 24). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help : r/Chempros. [Link]

  • University of California, Irvine. (n.d.). Summary of Common Crystallization Solvents. [Link]

  • Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Yield of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

3-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 41201-57-4) is a critical intermediate, often serving as a scaffold for NSAIDs (e.g., Flurbiprofen analogs) and calcimimetic agents. Achieving high yield requires navigating two primary challenges: electronic deactivation by the fluorine atom and steric hindrance at the


-carbon (2-methyl position).

We recommend two primary synthetic routes based on your available equipment and scale:

FeatureRoute A: Malonic Ester Alkylation Route B: Knoevenagel-Doebner Condensation
Best For Lab scale (<50g), parallel synthesis, avoiding hydrogenation.Scale-up (>100g), high atom economy, continuous flow.
Key Reagents 3-Fluorobenzyl bromide, Diethyl methylmalonate, NaOEt.3-Fluorobenzaldehyde, Methylmalonic acid, Piperidine.
Critical Step Mono-alkylation control.Decarboxylation & Hydrogenation.
Typical Yield 65-75% (unoptimized)

85-90% (optimized)
50-60% (unoptimized)

80-85% (optimized)

Interactive Troubleshooting: Route A (Malonic Ester Alkylation)

This route involves the alkylation of diethyl methylmalonate with 3-fluorobenzyl bromide, followed by hydrolysis and decarboxylation.

Q1: My alkylation yield is low (<50%), and I see significant starting material.

Diagnosis: The enolate of diethyl methylmalonate is sterically hindered and less nucleophilic than unsubstituted malonates. Solution:

  • Switch Base: Replace NaOEt/EtOH with NaH/THF or KOtBu/THF . The homogeneous nature and higher basicity of NaH drive complete enolate formation.

  • Temperature Ramp: Form the enolate at

    
     for 30 mins, then add the benzyl bromide. Crucial:  Reflux is often required for the actual alkylation due to the steric bulk of the methyl group.
    
  • Stoichiometry: Use a slight excess of the enolate (1.1 equiv) relative to the halide to ensure complete consumption of the expensive fluorinated precursor.

Q2: I am observing a "dialkylated" impurity or complex mixture.

Diagnosis: This is actually rare for methylmalonate but common if you are trying to methylate after benzylation. Protocol Correction: Always start with Diethyl methylmalonate .

  • Why? Methylating 3-(3-fluorobenzyl)malonate is prone to over-alkylation and regioselectivity issues. Starting with the methyl group already in place forces the benzyl group to the only remaining active site.

Q3: Decarboxylation is incomplete or producing a black tar.

Diagnosis: Thermal decarboxylation of the dicarboxylic acid requires high temperatures (


), which can degrade the fluorinated ring or cause polymerization.
Solution: 
  • Catalytic Decarboxylation: Do not just heat the neat solid. Use a high-boiling solvent (e.g., o-xylene or DMSO) with a catalyst.

  • The "Krapcho" Method: If the dicarboxylic acid is unstable, decarboxylate the ester directly using LiCl in wet DMSO at

    
    . This bypasses the isolation of the sensitive dicarboxylic acid.
    

Interactive Troubleshooting: Route B (Knoevenagel-Doebner)

This route condenses 3-fluorobenzaldehyde with methylmalonic acid to form the


-unsaturated acid, followed by reduction.
Q4: The condensation product is an oil that won't crystallize.

Diagnosis: The intermediate, 3-(3-fluorophenyl)-2-methylacrylic acid, often exists as an


 mixture which suppresses crystallization.
Solution: 
  • Do not isolate: Proceed directly to the hydrogenation step. The geometry of the double bond (

    
     vs 
    
    
    
    ) becomes irrelevant after reduction to the single bond.
  • Solvent Switch: If isolation is mandatory, use Piperidine/Toluene with a Dean-Stark trap. Removing water drives the reaction to completion and minimizes oligomers that cause "oiling out."

Q5: Hydrogenation is stalling (incomplete conversion).

Diagnosis: The fluorine atom on the ring can coordinate to Pd, or trace sulfur from the aldehyde synthesis is poisoning the catalyst. Solution:

  • Catalyst Loading: Increase Pd/C loading to 10 wt% (dry basis).

  • Pressure: Increase

    
     pressure to 3-5 bar (45-75 psi). Atmospheric balloons are often insufficient for tri-substituted alkenes.
    
  • Additives: Add 1-2 equivalents of Acetic Acid to the methanol solvent. This protonates the carboxylic acid moiety, preventing it from binding to the catalyst surface.

Optimized Experimental Protocols

Protocol A: Optimized Alkylation (Recommended for Lab Scale)
  • Enolate Formation: To a suspension of NaH (60% in oil, 1.2 eq) in dry THF (

    
    ), add Diethyl methylmalonate (1.1 eq) dropwise. Stir 30 min.
    
  • Alkylation: Add 3-Fluorobenzyl bromide (1.0 eq) dropwise. Warm to RT, then reflux for 4-6 hours. Monitor by TLC/LCMS.

  • Hydrolysis: Add 2M NaOH (3 eq) and Ethanol. Reflux 2 hours. Evaporate EtOH. Acidify aqueous layer to pH 1 with HCl. Extract with EtOAc.[1][2]

  • Decarboxylation: Dissolve the crude dicarboxylic acid in Toluene. Reflux (

    
    ) overnight. Optional: Add a pinch of copper powder to accelerate 
    
    
    
    loss.
Protocol B: "Green" Knoevenagel-Doebner (Recommended for Scale-up)
  • Condensation: Mix 3-Fluorobenzaldehyde (1.0 eq), Methylmalonic acid (1.2 eq), and Piperidine (0.1 eq) in Pyridine (2.0 eq).

  • Reaction: Heat to

    
     for 4 hours until 
    
    
    
    evolution ceases.
  • Workup: Pour into ice-cold HCl. Precipitate the acrylic acid intermediate.

  • Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt% loading). Hydrogenate at 3 bar for 6 hours. Filter and concentrate.

Visualized Workflows

Figure 1: Synthetic Pathway Decision Tree

SynthesisPathways Start Target: 3-(3-Fluorophenyl)-2-methylpropanoic acid RouteA Route A: Malonic Ester Start->RouteA Lab Scale / No H2 RouteB Route B: Knoevenagel-Doebner Start->RouteB Scale Up / Green Chem StepA1 Diethyl methylmalonate + 3-F-Benzyl Bromide RouteA->StepA1 StepB1 3-F-Benzaldehyde + Methylmalonic acid RouteB->StepB1 StepA2 Hydrolysis (NaOH) StepA1->StepA2 Alkylation StepA3 Decarboxylation (Heat/-CO2) StepA2->StepA3 Diacid Product Final Product (>98% Purity) StepA3->Product Yield: ~85% StepB2 Intermediate: Acrylic Acid Deriv. StepB1->StepB2 Base/Pyridine StepB3 Hydrogenation (H2, Pd/C) StepB2->StepB3 Reduction StepB3->Product Yield: ~80%

Caption: Comparison of Malonic Ester Alkylation vs. Knoevenagel-Doebner routes for optimal yield.

Figure 2: Troubleshooting Logic for Low Yields

Troubleshooting Issue Low Yield / Impurities CheckSM Is Starting Material (Benzyl Bromide) Remaining? Issue->CheckSM CheckImpurity Is there a Dialkylated Impurity? CheckSM->CheckImpurity No Sol1 Increase Base Strength (Use NaH instead of NaOEt) CheckSM->Sol1 Yes CheckDecarb Is Decarboxylation Incomplete? CheckImpurity->CheckDecarb No Sol2 Switch Reagent Order: Use Diethyl Methylmalonate CheckImpurity->Sol2 Yes Sol3 Use Krapcho Conditions (LiCl/DMSO, 140°C) CheckDecarb->Sol3 Yes

Caption: Diagnostic logic flow for resolving common yield-killing issues in Route A.

References

  • Mechanochemical Knoevenagel Condensation. (2017). ResearchGate. Describes solvent-free condensation of fluorinated benzaldehydes, relevant for Route B optimization.

  • 3-(3-Fluorophenyl)-2-methylpropanoic acid Product Data. Biosynth / CymitQuimica. Specifications and CAS verification (41201-57-4).[3]

  • Preparation of 3-(3-trifluoromethylphenyl) propionic acid. Google Patents (CN104693020A). Detailed methodology for the trifluoromethyl analog, directly applicable to the 3-fluoro derivative.

  • Knoevenagel Condensation Guide. Thermo Fisher Scientific. General mechanisms and catalyst selection for condensation reactions.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (2022). MDPI. Discusses hydroarylation and acid functionalization, providing context for propanoic acid derivative stability.

Sources

preventing racemization of chiral 3-(3-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" on Chirality

You are likely encountering issues because 3-(3-Fluorophenyl)-2-methylpropanoic acid is structurally predisposed to racemization, more so than its non-fluorinated analogs (e.g., Ibuprofen).

While the


-methyl group creates the chiral center, the 3-fluoro substituent  on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This effect propagates to the 

-carbon, significantly increasing the acidity of the

-proton. Consequently, the energy barrier for enolization is lowered, making the molecule highly sensitive to base-mediated racemization during coupling, hydrolysis, and even storage in polar solvents.

This guide provides the protocols required to maintain enantiomeric excess (ee) >99%.

Mechanism of Failure: Why is your dropping?

Racemization in this substrate occurs primarily via base-catalyzed enolization . When a base abstracts the acidic


-proton, the 

chiral center planarizes into an achiral

enolate (or keteniminate during activation). Reprotonation can then occur from either face, resulting in a racemic mixture.
Visualizing the Pathway

The following diagram illustrates the critical failure points during chemical activation.

RacemizationMechanism ChiralAcid Chiral Acid (S-form) (sp3 Center) Enolate Planar Enolate Intermediate (Achiral sp2) ChiralAcid->Enolate Proton Abstraction (-H+) Oxazolone Oxazolone (Azlactone) (High Risk Intermediate) ChiralAcid->Oxazolone Carboxyl Activation (e.g., with DCC) Base Base / Heat Base->ChiralAcid Racemate Racemic Mixture (R/S 50:50) Enolate->Racemate Non-selective Reprotonation Oxazolone->Enolate Fast Tautomerization

Caption: Figure 1. Mechanism of base-catalyzed racemization.[1][2][3][4] Note that carboxyl activation (e.g., for amide coupling) accelerates this process by forming the highly acidic oxazolone intermediate.[5]

Troubleshooting & FAQs

Issue 1: "My drops significantly during amide coupling."

Diagnosis: You are likely using standard carbodiimides (DCC/EDC) with a base like TEA or DIPEA. This promotes the formation of an oxazolone (azlactone) intermediate.[5] The


-proton of the oxazolone is extremely acidic (

), leading to rapid racemization before the amine attacks.

Corrective Action:

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) or DEPBT . These reagents suppress oxazolone formation.

  • Order of Addition: Do not pre-activate the acid with the base. Add the amine before the base to trap the active ester immediately.

  • Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) or 2,4,6-Collidine . The steric bulk prevents the base from approaching the sterically hindered

    
    -proton.
    
Issue 2: "I see racemization during ester hydrolysis (saponification)."

Diagnosis: Using strong hydroxide bases (NaOH, LiOH) in warm alcohols is "brute force" hydrolysis. The carbonyl resonance stabilizes the enolate, and the fluorine substituent accelerates deprotonation.

Corrective Action:

  • Protocol A (Chemical): Use LiOH /

    
      at 0°C. The hydroperoxide anion (
    
    
    
    ) is more nucleophilic than basic, attacking the carbonyl faster than it abstracts the proton.
  • Protocol B (Enzymatic): Use PLE (Pig Liver Esterase) or Candida rugosa lipase . Enzymes function at neutral pH (pH 7.0–7.5), completely avoiding the basic conditions that cause racemization.

Issue 3: "The pure solid is stable, but the solution racemizes over time."

Diagnosis: You are likely storing the compound in a polar aprotic solvent (DMSO, DMF) with trace basic impurities or in glass (which can be slightly basic). Polar aprotic solvents strip the solvation shell from cations, making bases "naked" and significantly more reactive (up to 1000x stronger).

Corrective Action:

  • Store samples in aprotic non-polar solvents (DCM, Toluene) or protic solvents (MeOH) if necessary.

  • Avoid DMSO for long-term storage of the free acid.

Comparative Data: Coupling Reagents

The following table summarizes the risk profile of common coupling reagents for


-chiral carboxylic acids.
Coupling ReagentMechanism RiskRacemization RiskRecommendation
SOCl₂ / (COCl)₂ Acid Chloride formationSevere (via Ketene)AVOID
DCC / EDC O-Acylisourea

Oxazolone
High (without additives)Use only with HOBt/Oxyma
HATU / HBTU Guanidinium saltModerate Good, but basic conditions required
T3P Mixed AnhydrideVery Low PREFERRED (Fast, acidic pH)
DEPBT PhosphonateNegligible PREFERRED (Traps intermediate)

Validated Protocols (SOPs)

SOP-01: Low-Racemization Amide Coupling with T3P

Rationale: T3P (Propylphosphonic anhydride) works effectively in organic solvents without requiring high concentrations of base, and the byproduct is water-soluble.

  • Dissolve: In a round-bottom flask, dissolve 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or DCM (0.1 M concentration).

  • Cool: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Do not exceed 3.0 eq.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC.[6] If reaction is slow, do not heat. Add 0.2 eq more T3P.

  • Workup: Wash with cold 0.5 M HCl (rapidly), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
SOP-02: Enzymatic Hydrolysis of Methyl Ester

Rationale: Avoids hydroxide-mediated enolization entirely.

  • Suspend: Suspend the methyl ester of the substrate (1.0 g) in Phosphate Buffer (pH 7.2, 0.1 M) (50 mL). Add 5% acetone if solubility is poor.

  • Enzyme: Add Pig Liver Esterase (PLE) (100 units/mmol).

  • Incubate: Stir at 25°C .

  • pH Control: The pH will drop as acid is produced. Use an autotitrator to maintain pH 7.2 using 0.5 M NaOH .

    • Critical: The NaOH acts only to neutralize the formed acid, not to catalyze the hydrolysis.

  • Termination: When consumption stops, acidify to pH 3 with 1 M HCl and extract immediately with EtOAc.

Troubleshooting Logic Tree

Use this flow to diagnose persistent chirality loss.

TroubleshootingTree Start Problem: Low ee observed Step1 Is the issue during Coupling or Hydrolysis? Start->Step1 Coupling Coupling Step1->Coupling Hydrolysis Hydrolysis Step1->Hydrolysis CheckBase Are you using TEA/strong base? Coupling->CheckBase YesBase Switch to DIPEA or Collidine. Reduce equivalents. CheckBase->YesBase Yes NoBase Check Reagent CheckBase->NoBase No CheckReagent Using DCC/EDC? NoBase->CheckReagent SwitchReagent Switch to T3P or DEPBT. Add HOBt if using EDC. CheckReagent->SwitchReagent Yes CheckCond Using NaOH/LiOH > 0°C? Hydrolysis->CheckCond Enzymatic Switch to Enzymatic Hydrolysis (PLE/Lipase) at pH 7 CheckCond->Enzymatic Yes Peroxide Use LiOH + H2O2 at 0°C (Kinetic vs Thermodynamic control) CheckCond->Peroxide Cannot use Enzyme

Caption: Figure 2. Decision tree for diagnosing and resolving racemization issues.

References

  • Zhao, J., et al. (2016). "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis."[7] Journal of the American Chemical Society, 138(40), 13135-13138. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. (Reference for solvent effects on acidity). Link

  • Kolodiazhna, A. O., et al. (2020). "Biocatalytic resolution of fluorinated 3-arylalkanoic acids." ResearchGate. (Specific context on fluorinated profen resolution). Link

Sources

Technical Support Hub: Optimizing Chiral Resolution of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "3-Fluoro" Challenge

Welcome to the technical support center for chiral resolution. You are working with 3-(3-Fluorophenyl)-2-methylpropanoic acid , a fluorinated hydrocinnamic acid derivative.

Expertise Insight: Unlike its 4-fluorophenyl isomer, which possesses an axis of symmetry facilitating predictable crystal packing, the 3-fluorophenyl (meta-substituted) moiety introduces asymmetry that can disrupt the lattice energy of diastereomeric salts. This often leads to "oiling out" rather than crystallization during classical resolution.

Our recommended strategy prioritizes Classical Diastereomeric Salt Formation for scalability, backed by Enzymatic Kinetic Resolution if high enantiomeric excess (ee%) proves difficult to achieve via crystallization alone.

Decision Matrix & Workflow

The following flowchart outlines the logic for selecting the optimal resolution path based on your current purity and scale requirements.

Chiral_Resolution_Workflow Start Racemic 3-(3-Fluorophenyl)-2-methylpropanoic acid Screening Primary Screen: Resolving Agents (PEA, Cinchonidine, Quinine) Start->Screening Cryst Crystallization Attempt Screening->Cryst Check_Cryst Is Solid Precipitate Formed? Cryst->Check_Cryst Success_Salt Recrystallize to >98% ee (Classical Route) Check_Cryst->Success_Salt Yes (Crystals) Fail_Oil Issue: Oiling Out / No Precipitate Check_Cryst->Fail_Oil No (Oil) Esterification Convert to Ethyl Ester Fail_Oil->Esterification Fallback Strategy Alt_Enzyme Switch to Enzymatic Kinetic Resolution (Lipase Hydrolysis) Hydrolysis Lipase Hydrolysis (CAL-B) Phosphate Buffer/DMSO Esterification->Hydrolysis Sep_Enzyme Separate Acid (Product) from Ester (Substrate) Hydrolysis->Sep_Enzyme

Figure 1: Decision tree for selecting between classical salt resolution and enzymatic hydrolysis based on crystallization behavior.

Detailed Experimental Protocols

Protocol A: Classical Resolution (Salt Formation)

Best for: Multi-gram to Kilogram scale. Mechanism: Differential solubility of diastereomeric salts.[1]

Reagents:

  • Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA) is the industry standard "workhorse" for hydrocinnamic acids [1].

  • Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).

Step-by-Step:

  • Stoichiometry: Dissolve 10.0 g (54.9 mmol) of the racemic acid in 50 mL of Ethanol (95%).

  • Addition: Add 0.5 to 1.0 equivalents of (S)-(-)-1-Phenylethylamine dropwise while stirring at 60°C.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher ee% in the first crop by forcing the less soluble diastereomer to precipitate while leaving the other enantiomer as a free acid in solution [2].

  • Nucleation: Cool slowly to room temperature (approx. 1°C/min). If oiling occurs, reheat and add small seeds of the pure salt (if available) or scratch the glass.

  • Filtration: Collect the precipitate.

  • Liberation: Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate to recover the enriched acid.

  • Analysis: Check ee% via Chiral HPLC (Chiralcel OJ-H column).

Protocol B: Enzymatic Kinetic Resolution

Best for: High purity requirements (>99% ee) when salt crystallization fails. Mechanism: Stereoselective hydrolysis of the ester.

Step-by-Step:

  • Esterification: Convert the racemic acid to its ethyl ester using Ethanol and catalytic H2SO4.

  • Biocatalysis: Suspend the racemic ester (100 mM) in Phosphate Buffer (pH 7.0) with 10% DMSO (co-solvent).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

  • Monitoring: Stir at 30°C. Monitor conversion via HPLC.

  • Termination: Stop reaction at ~45-50% conversion (theoretical maximum yield for kinetic resolution is 50%).

  • Separation: Adjust pH to 8.0 and extract the unreacted ester (R-enantiomer) with hexane. Then acidify the aqueous layer to pH 2.0 and extract the hydrolyzed acid (S-enantiomer).

Troubleshooting Center & FAQs

This section addresses specific failure modes reported by users working with fluorinated propanoic acid derivatives.

Category 1: Crystallization Issues (Classical Resolution)

Q: The mixture forms a viscous oil instead of crystals upon cooling. How do I fix this? A: This is the most common issue with meta-fluorinated derivatives due to low lattice energy.

  • Immediate Fix: Reheat the mixture until the oil dissolves. Add a "bridging solvent" like Toluene or Methyl tert-butyl ether (MTBE) (approx 10-20% volume). These solvents are less polar and can force the salt into a rigid lattice.

  • Alternative: Switch the resolving agent to Cinchonidine or (+)-Dehydroabietylamine . These bulky amines often pack better with asymmetric acids than the smaller Phenylethylamine [3].

Q: My yield is high (80%), but the enantiomeric excess (ee) is low (<20%). Why? A: You likely have "eutectic entrapment." The crystals are growing too fast, trapping the unwanted diastereomer.

  • Solution: Perform a Double Recrystallization . Take the 20% ee salt, dissolve it in the minimum amount of boiling ethanol, and let it cool very slowly (wrap the flask in foil/towels to insulate). The second crop usually jumps significantly in purity (e.g., from 20% to >85% ee).

Category 2: Enzymatic Resolution Issues

Q: The reaction stalls at 30% conversion. Should I add more enzyme? A: Not necessarily. Product inhibition is likely.

  • Diagnosis: The liberated acid lowers the pH of the local micro-environment, deactivating the lipase.

  • Fix: Ensure you are using a strong buffer (0.1 M Phosphate) or use an autotitrator to maintain pH 7.0 by adding dilute NaOH. Alternatively, perform the reaction in an organic solvent (e.g., MTBE) using an alcohol nucleophile (transesterification) instead of hydrolysis, which avoids acid generation [4].

Category 3: Analytical (HPLC)[2][3][4]

Q: I cannot separate the enantiomers on my Chiralcel OD-H column. A: Fluorinated propanoic acids often tail on OD-H columns due to carboxylic acid interaction with the silica matrix.

  • Recommended Column: Chiralcel OJ-H or Chiralpak AD-H .

  • Mobile Phase Modifier: You must add 0.1% Trifluoroacetic acid (TFA) to your Hexane/IPA mobile phase. The TFA suppresses ionization of the carboxylic acid, sharpening the peaks and allowing baseline resolution [5].

Comparative Data: Resolving Agents

Resolving AgentSolvent SystemTypical Yield (Crop 1)Typical ee% (Crop 1)Notes
(S)-Phenylethylamine EtOH (95%)35-40%60-75%Best starting point; cheap.
Cinchonidine Acetone/Water30-35%80-90%Good for fluorinated analogs; expensive.
(R)-1-Cyclohexylethylamine IPA20-30%>90%High selectivity, lower yield.
L-Tyrosinamide MethanolN/AN/AOften fails for this specific substrate.

References

  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

  • Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate.[2] Retrieved from [Link]

  • Sakai, K., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.[3] MDPI. Retrieved from [Link]

  • Kochetkov, K. A., et al. (2024).[4][5] Application of Lipases for Obtaining Optically Active Organic Compounds.[5] ResearchGate.[2] Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

troubleshooting decarboxylation side reactions in propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Decarboxylation & Side Reactions Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists

Introduction: The Stability Paradox

Propanoic acid (C3) synthesis is theoretically straightforward, yet it sits at a precarious stability threshold. Unlike acetic acid (C2), the C3 chain is susceptible to specific degradation pathways—namely oxidative C-C cleavage during formation and ketonic decarboxylation during isolation.

This guide moves beyond basic stoichiometry to address the mechanistic failures that lead to CO₂ evolution and yield loss. We focus on the three dominant synthesis routes utilized in pharmaceutical and industrial research:

  • Oxidative Synthesis (from Propionaldehyde/Propanol)

  • Catalytic Carbonylation (Ethylene Reppe Chemistry)

  • Vapor-Phase Synthesis (Solid Oxide Catalysis)

Module 1: Oxidative Synthesis (Aldehyde/Alcohol Route)

Context: Oxidation of propionaldehyde or 1-propanol using oxidants (e.g., KMnO₄, CrO₃, or catalyzed O₂).

The Issue: Oxidative Decarboxylation (C3 C2)

Symptom:

  • Significant gas evolution (CO₂) during the reaction.

  • HPLC/GC detects high levels of acetic acid or formic acid .

  • Yield of propanoic acid is lower than theoretical mass balance.

Root Cause Analysis: The reaction is proceeding via a Free Radical Chain Mechanism . Instead of the oxygen inserting into the C-H bond to form the acid, a radical species is cleaving the C-C bond.

Mechanism:

  • Initiation: The aldehyde hydrogen is abstracted, forming an acyl radical (

    
    ).
    
  • Branching: If the oxidation potential is too high or temperature is uncontrolled, the acyl radical undergoes decarbonylation or decarboxylation (via peracid intermediates), resulting in an ethyl radical (

    
    ) and CO/CO₂.
    
  • Result: The ethyl radical oxidizes to acetic acid or ethanol, permanently losing the C3 chain.

Troubleshooting Protocol
ParameterOptimization ActionMechanistic Rationale
Oxidant Choice Switch to Pinnick Oxidation (NaClO₂/NaH₂PO₄) or Jones Reagent at <0°C.Pinnick oxidation proceeds via a chlorite ester mechanism that is strictly ionic, suppressing radical fragmentation [1].
Radical Scavenging Add TEMPO (1 mol%) or BHT .Traps stray alkyl radicals, terminating the C-C cleavage chain without stopping the ionic oxidation of the aldehyde.
Temperature Maintain T < 20°C during oxidant addition.The activation energy for C-C bond homolysis is significantly higher than C-H oxidation. Low T favors the kinetic product (Acid).

Module 2: Catalytic Carbonylation (Reppe Chemistry)

Context: Hydroxycarbonylation of Ethylene (


).
The Issue: The Water-Gas Shift (WGS) Competition

Symptom:

  • Headspace analysis shows increasing CO₂ and H₂.

  • CO consumption is high, but Propanoic Acid yield is static.

  • Catalyst (Rh or Pd) precipitates or loses activity (turnover number drops).

Root Cause Analysis: The system is suffering from the Water-Gas Shift Reaction (WGS) side cycle. The metal catalyst, in the presence of excess water and heat, catalyzes the reaction of CO with water instead of ethylene.


[1]

This is not a decarboxylation of the product, but a decarboxylation of the carbonyl source , starving the main reaction.

Troubleshooting Protocol

Step 1: Water Balance Adjustment

  • Diagnostic: Calculate the

    
     ratio.
    
  • Fix: If

    
    , reduce water content. High water concentration pushes the WGS equilibrium to the right (Le Chatelier’s Principle).
    
  • Advanced: Use Propionic Anhydride as a water scavenger if the system must remain strictly anhydrous, or recycle the solvent to maintain a steady-state water level of ~1-2% [2].

Step 2: Ligand Stabilization

  • Fix: Increase the concentration of phosphine ligands (e.g.,

    
    ).
    
  • Reason: Electron-rich ligands stabilize the Metal-Acyl intermediate, favoring the reductive elimination of propanoic acid over the

    
    -hydride elimination that releases CO₂ [3].
    

Module 3: Ketonic Decarboxylation (Product Degradation)

Context: High-temperature vapor-phase synthesis or purification over solid oxide catalysts (ZrO₂, TiO₂, MnO₂).

The Issue: Ketonization (2 C3 C5)

Symptom:

  • Formation of 3-Pentanone (Diethyl Ketone) .

  • Loss of 2 moles of acid for every 1 mole of ketone formed.

  • "Coking" on the reactor bed.

Root Cause Analysis: At temperatures


, propanoic acid adsorbed on amphoteric surfaces (like Zirconia) undergoes bimolecular coupling. This is a Ketonic Decarboxylation .

Mechanism Visualization (DOT):

Ketonization Acid 2x Propanoic Acid (Vapor) Adsorption Surface Adsorption (ZrO2/TiO2) Acid->Adsorption T > 300°C Intermediate Beta-Keto Acid Intermediate Adsorption->Intermediate C-C Coupling Transition Cyclic Transition State Intermediate->Transition Decarboxylation Products 3-Pentanone + CO2 + H2O Transition->Products Desorption

Figure 1: Mechanism of Ketonic Decarboxylation over Metal Oxides. Note that this reaction consumes two acid molecules to create one ketone.

Troubleshooting Protocol

1. Surface Modification (The Crystal Phase Effect)

  • Insight: Monoclinic Zirconia (

    
    ) has more medium-strength Lewis acid/base sites than Tetragonal (
    
    
    
    ), making it more active for unwanted ketonization.[2]
  • Action: Switch catalyst support to Tetragonal Zirconia or dope the catalyst with alkali metals (Na/K) to poison the strong Lewis acid sites responsible for the coupling [4].

2. Residence Time Optimization

  • Action: Increase Space Velocity (WHSV).

  • Reason: Ketonization is a bimolecular reaction with slower kinetics than the primary oxidation/dehydration steps. Reducing contact time favors the mono-molecular acid product over the bi-molecular ketone byproduct.

Summary: Diagnostic Decision Tree

Use this logic flow to identify your specific "decarboxylation" mode.

TroubleshootingTree Start Start: CO2 Detected / Yield Loss Q1 Reaction Type? Start->Q1 Oxidation Oxidative (Aldehyde/Alcohol) Q1->Oxidation Carbonylation Carbonylation (Ethylene + CO) Q1->Carbonylation Vapor Vapor Phase (Solid Catalyst) Q1->Vapor CheckProds Check Byproducts: Acetic Acid Present? Oxidation->CheckProds CheckH2 Check Headspace: High H2 levels? Carbonylation->CheckH2 CheckKetone Check Byproducts: 3-Pentanone Present? Vapor->CheckKetone Sol_Ox1 Issue: Oxidative C-C Cleavage Fix: Use Radical Scavenger / Lower T CheckProds->Sol_Ox1 Yes Sol_Carb1 Issue: Water-Gas Shift Fix: Reduce H2O / Increase CO Pressure CheckH2->Sol_Carb1 Yes Sol_Vap1 Issue: Ketonization Fix: Switch to Tetragonal ZrO2 / Increase Flow CheckKetone->Sol_Vap1 Yes

Figure 2: Diagnostic Flowchart for Propanoic Acid Synthesis Issues.

References

  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry. Link

  • Bertleff, W., et al. (2000). Carbonylation. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Haynes, A. (2010). Catalytic Methanol Carbonylation. Advances in Catalysis. Link

  • Ignatchenko, A. V., et al. (2019). Effect of Zirconia Polymorph on Vapor-Phase Ketonization of Propionic Acid. Catalysts (MDPI). Link

  • Renz, M. (2005). Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope. European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Regiocontrol in Fluorophenyl Propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers and drug development professionals troubleshooting regioselectivity issues during the synthesis of fluorophenyl propanoic acid derivatives.

Because fluorophenyl propanoic acids can be synthesized via two primary disconnection strategies—building the propanoic acid chain onto a fluorinated aromatic ring (Hydrocarboxylation) or adding fluorine to an existing phenylpropanoic acid framework (C-H Fluorination)—this guide is divided into two distinct troubleshooting modules.

System Architecture: Mechanistic Pathways

RegioSelectivity S1 Fluorostyrene Precursor C1 Fe-Catalyzed Hydrocarboxylation S1->C1 CO2, Reductant C2 Ni-Catalyzed Hydrocarboxylation S1->C2 CO2, Reductant S2 Phenylpropanoic Acid Precursor C3 Boron-Catalyzed Fluorination S2->C3 NFSI C4 Pd-Directed C-H Fluorination S2->C4 F+ Source P1 2-(Fluorophenyl)propanoic acid (α-Regioselectivity) C1->P1 Markovnikov P2 3-(Fluorophenyl)propanoic acid (β-Regioselectivity) C2->P2 Anti-Markovnikov P3 α-Fluoro-phenylpropanoic acid (Aliphatic C-F) C3->P3 Enolization P4 Ring-Fluoro-phenylpropanoic acid (Aromatic C-F) C4->P4 Directing Group

Regioselective pathways for fluorophenyl propanoic acid synthesis via distinct catalytic mechanisms.

Module A: Controlling α/β Carboxylation via Fluorostyrenes

When utilizing CO₂ insertion to build the propanoic acid backbone from a fluorostyrene precursor, controlling whether the carboxyl group attaches to the α-carbon (Markovnikov) or β-carbon (Anti-Markovnikov) is the primary challenge.

Frequently Asked Questions (FAQs)

Q: Why am I getting a mixture of α-aryl and β-aryl isomers during CO₂ insertion? A: The regioselectivity is entirely dictated by the hydrometalation step preceding CO₂ insertion. Iron catalysts with bulky bisphosphine ligands favor the formation of the thermodynamically stable benzylmetal intermediate, driving CO₂ insertion at the α-position to yield 2-(4-fluorophenyl)propanoic acid (1)[1]. If you are seeing β-aryl isomers, your ligand is likely not providing enough steric bulk to destabilize the primary alkylmetal intermediate.

Q: My copper-catalyzed boracarboxylation of p-fluorostyrene is stalling. How can I drive the reaction? A: Copper-catalyzed boracarboxylation is highly sensitive to the electronic nature of the arene. While electron-rich styrenes react readily at room temperature, electron-deficient substrates like p-fluorostyrene often stall due to a higher activation barrier for Cu-boryl insertion. This requires elevated temperatures (e.g., 40–50 °C) to achieve satisfactory yields (2)[2].

Quantitative Performance Data
PrecursorCatalyst SystemTarget RegioselectivityMajor ProductReported Yield
4-FluorostyreneFe(OAc)₂ / CO₂α-selective (Markovnikov)2-(4-fluorophenyl)propanoic acid37%
p-FluorostyreneCu / B₂pin₂ / CO₂α-selective2-(4-fluorophenyl)propanoic acid (boracarboxylated)63%
Self-Validating Protocol: Iron-Catalyzed α-Regioselective Hydrocarboxylation

Causality Note: We use Fe(OAc)₂ over Fe(Cl)₂ because the acetate ligands facilitate smoother reduction to the active Fe(0) species required for the catalytic cycle.

  • Catalyst Activation: In a glovebox, mix Fe(OAc)₂ (10 mol%), a bulky bisphosphine ligand, and a silane reductant in anhydrous THF.

    • Self-Validation Checkpoint: Observe the solution. A transition from pale yellow to deep red/brown confirms the successful reduction of Fe(II) to the active low-valent Fe(0) species. If the solution turns black and precipitates, you have over-reduced to inactive iron nanoparticles; discard and restart with a slower reductant addition.

  • Substrate & CO₂ Addition: Add 4-fluorostyrene and pressurize the reactor with CO₂ (1 atm). Stir at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via GC-MS or ¹H NMR. The complete disappearance of the characteristic styrene vinyl peaks (δ 5.2–5.8 ppm) confirms successful hydrometalation.

  • Quenching & Isolation: Vent the CO₂ carefully and quench the reaction with 1M HCl.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. This ensures complete protonation of the iron-carboxylate complex, releasing the free propanoic acid for efficient EtOAc extraction.

Module B: Controlling Aliphatic vs. Aromatic C-H Fluorination

When functionalizing an intact phenylpropanoic acid derivative, the challenge is directing the highly reactive fluorine electrophile strictly to the aliphatic α-carbon without causing off-target Electrophilic Aromatic Substitution (S_EAr) on the phenyl ring.

Frequently Asked Questions (FAQs)

Q: How do I prevent aromatic ring fluorination when trying to fluorinate the α-carbon? A: Electrophilic fluorinating agents (like NFSI) will readily attack electron-rich aromatic rings. To direct fluorination exclusively to the α-carbon, you must bypass S_EAr by lowering the activation barrier for enolization. Using a Boron-catalyst facilitates specific α-C-H activation via a boron-enol intermediate, strictly directing the F⁺ attack to the aliphatic α-position while leaving the fluorophenyl ring intact (3)[3].

Q: What if I want to target the aromatic ring instead of the aliphatic chain? A: Late-stage aromatic C-H functionalization requires overriding the natural enolization pathway. This is achieved by installing specific directing groups (e.g., amino acid derivatives acting as transient ligands) and utilizing a Pd(II) catalyst to form a rigid palladacycle, forcing the electrophile to attack the ring (4)[4].

Quantitative Performance Data
PrecursorCatalyst / ReagentTarget SiteMajor Product¹⁹F NMR Shift
Phenylpropanoic acidBoron-catalyst / NFSIAliphatic α-C-Hα-Fluoro-phenylpropanoic acid~ -180 ppm (d)
Phenylpropanoic acidPd(II) / F⁺ sourceAromatic C-HRing-fluorinated phenylpropanoic acidVaries by position
Self-Validating Protocol: Boron-Catalyzed α-C-H Fluorination

Causality Note: We maintain the reaction at 0 °C during NFSI addition because higher temperatures allow the boron-enol intermediate to undergo non-selective background fluorination or homocoupling. 0 °C kinetically restricts the pathway to the targeted electrophilic attack.

  • Enolate Formation: Combine the phenylpropanoic acid derivative, the boron catalyst (e.g., phenylboronic acid derivative), and an amine base in anhydrous DCM.

    • Self-Validation Checkpoint: Complete dissolution of the reagents into a homogeneous solution indicates the successful formation of the soluble boron-enol complex.

  • Electrophilic Fluorination: Cool the system to 0 °C and add NFSI dropwise.

    • Self-Validation Checkpoint: Pull an aliquot and monitor via ¹⁹F-NMR. The successful formation of the α-C-F bond is confirmed by the consumption of the NFSI fluorine signal (a singlet at ~ -38 ppm) and the emergence of a distinct doublet at approximately -180 ppm (3)[3].

  • Isolation: Quench with aqueous NaHCO₃ to neutralize the amine base and remove boron byproducts, followed by silica gel chromatography.

Consolidated References

  • Hu, H., et al. "Boron-Catalyzed α-C-H Fluorination of Aryl Acetic Acids." RSC. 3

  • Greenhalgh, M. D., & Thomas, S. P. "Iron-catalyzed, Highly Regioselective, Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2." University of Bristol.1

  • "Regioselective Copper-Catalyzed Boracarboxylation of Vinyl Arenes." Organic Letters, ACS. 2

  • "A Perspective on Late-Stage Aromatic C–H Bond Functionalization." Journal of the American Chemical Society. 4

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of active pharmaceutical ingredient (API) purity is non-negotiable. For novel compounds such as 3-(3-Fluorophenyl)-2-methylpropanoic acid, a key intermediate with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a cornerstone of the development process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally-grounded insights to guide researchers and drug development professionals.

Introduction to 3-(3-Fluorophenyl)-2-methylpropanoic Acid and the Imperative of Purity Analysis

3-(3-Fluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative whose fluorinated phenyl group can significantly influence its pharmacokinetic and pharmacodynamic properties. The presence of impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and selective analytical method is paramount for its characterization.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For a molecule like 3-(3-Fluorophenyl)-2-methylpropanoic acid, with a molecular weight of 182.19 g/mol and an XLogP3 of approximately 1.8, reversed-phase HPLC is the method of choice.[1][2] The moderate hydrophobicity imparted by the fluorophenyl ring and the methyl group, combined with the polar carboxylic acid functionality, makes it ideally suited for separation on a non-polar stationary phase with a polar mobile phase.

The "Why" Behind the Method: A Causal Explanation

Our proposed primary method leverages a C18 stationary phase, the workhorse of reversed-phase chromatography, due to its versatility and broad applicability. The choice of a buffered mobile phase is critical. Given that the analyte is a carboxylic acid, controlling the pH of the mobile phase is essential to ensure a consistent and reproducible retention time by suppressing the ionization of the carboxyl group. A pH of around 2.5-3.5, well below the estimated pKa of the carboxylic acid (typically around 4-5), will ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape on the C18 column. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Experimental Workflow: Primary HPLC Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 3-(3-Fluorophenyl)-2-methylpropanoic acid Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System with UV Detector Filter->HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC->Column MobilePhase Isocratic Mobile Phase: Acetonitrile:Buffer (pH 3.0) Column->MobilePhase Detection UV Detection at ~220 nm MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity by Area Percent Chromatogram->Purity

Caption: Workflow for the primary RP-HPLC purity analysis method.

Detailed Protocol: Primary RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH ~2.1)

    • B: Acetonitrile

  • Elution: Isocratic at a ratio of 50:50 (A:B). The gradient can be optimized as needed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (based on typical absorbance for phenyl-containing compounds; a UV scan should be performed for optimization).

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 3-(3-Fluorophenyl)-2-methylpropanoic acid reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Comparative Analysis: UPLC and GC as Alternatives

While the proposed HPLC method is robust, alternative techniques offer distinct advantages and disadvantages. Here, we compare our primary method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

FeaturePrimary HPLC Method UPLC Method Gas Chromatography (GC) Method
Principle Reversed-phase liquid chromatographyReversed-phase liquid chromatography with sub-2 µm particlesGas-phase separation based on volatility
Speed Moderate (approx. 15 min run time)High (typically 3-5 times faster than HPLC)[3]Fast, but requires derivatization
Resolution GoodExcellent, superior separation of closely eluting impurities[4]High, especially with capillary columns
Sensitivity GoodExcellent, typically 3-10 times more sensitive than HPLC[5]High, especially with sensitive detectors like FID or MS
Solvent Consumption ModerateLow, significant reduction compared to HPLC[3]Very low (only carrier gas)
Instrumentation Cost ModerateHighModerate to High (with MS detector)
Key Advantage Robust, widely available, and versatileHigh throughput, superior resolution and sensitivityExcellent for volatile impurities, no aqueous mobile phase
Key Disadvantage Longer run times and lower resolution compared to UPLCHigher backpressure, more susceptible to cloggingRequires derivatization for non-volatile carboxylic acids[6]
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.[7] This results in dramatically improved resolution, sensitivity, and speed.[3] For the analysis of 3-(3-Fluorophenyl)-2-methylpropanoic acid, a UPLC method would offer a significant advantage in a high-throughput environment and for the detection of trace-level impurities. The method parameters would be similar to the HPLC method, but with a shorter column (e.g., 50 mm) and a higher flow rate, leading to a much shorter run time.

Alternative 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to adsorb onto the column, leading to poor peak shape.[8] Therefore, a derivatization step, such as silylation or esterification, is typically required to convert the carboxylic acid into a more volatile and less polar derivative.[9][10] While this adds a sample preparation step, GC-MS can provide excellent sensitivity and structural information for impurity identification.

cluster_prep_gc Sample Preparation for GC cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis SampleGC Weigh Sample Derivatize Derivatize with Silylating Agent (e.g., BSTFA) SampleGC->Derivatize GCMS GC-MS System Derivatize->GCMS GCColumn Non-polar Capillary Column (e.g., DB-5ms) GCMS->GCColumn GCOven Temperature Program GCColumn->GCOven MSDetector Mass Spectrometer (EI) GCOven->MSDetector TIC Obtain Total Ion Chromatogram MSDetector->TIC PurityGC Calculate Purity and Identify Impurities TIC->PurityGC

Caption: Workflow for the alternative GC-MS purity analysis method.

Trustworthiness: A Self-Validating System

The reliability of any analytical method hinges on its validation. The proposed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

System Suitability: Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution and the evaluation of parameters such as:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.

These criteria ensure that the system is capable of producing reliable and reproducible results.

Chiral Purity Considerations

It is important to note that 3-(3-Fluorophenyl)-2-methylpropanoic acid possesses a chiral center. The methods described above are for achiral purity analysis. To determine the enantiomeric purity, a chiral HPLC method would be required. This typically involves the use of a chiral stationary phase, such as one based on derivatized cellulose or amylose.[11][12] The mobile phase would likely consist of a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol.

Conclusion

The choice of an analytical method for the purity determination of 3-(3-Fluorophenyl)-2-methylpropanoic acid depends on the specific requirements of the analysis. The proposed reversed-phase HPLC method offers a robust, reliable, and cost-effective solution for routine quality control. For high-throughput screening or the detection of trace impurities, UPLC is a superior alternative. GC-MS, while requiring derivatization, provides excellent separation efficiency and valuable structural information for impurity identification. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select and implement the most appropriate method for their needs, ensuring the quality and safety of their products.

References

  • Margosis, M., & Kertesz, P. (1974). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry, 46(1), 149-151.
  • Ho, T. D., & Armstrong, D. W. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase.
  • Padarauskas, A., & Judžentienė, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(2), 43-47.
  • Darko, E., & Thurbide, K. B. (2014). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
  • PatSnap. (2025, September 19). HPLC vs UPLC: Detection Limit and Accuracy Compared. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Kolodiazhnyi, O. I., et al. (2019). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15487791, 3-(4-Fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

Sources

Technical Guide: Chiral HPLC Separation of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the chiral HPLC separation of (R)- and (S)-3-(3-Fluorophenyl)-2-methylpropanoic acid .

The content is designed for application scientists and focuses on the specific challenges of separating fluorinated 2-arylalkanoic acids, utilizing data extrapolated from structural homologs (2-fluoro and 4-fluoro isomers) and validated industry protocols for "profen" class derivatives.

Executive Summary & Compound Analysis

3-(3-Fluorophenyl)-2-methylpropanoic acid is a chiral building block often used in the synthesis of enzyme inhibitors (e.g., NEP inhibitors) and receptor antagonists. Structurally, it belongs to the class of 2-aryl- or 3-aryl-2-methylpropanoic acids , similar to ibuprofen but with a fluorinated benzyl group.

  • Chiral Center: C2 position (alpha to the carboxyl group).

  • Acidity: Weak acid (

    
    ).
    
  • Challenge: The free carboxylic acid moiety tends to cause peak tailing on polysaccharide columns due to non-specific interactions with the silica matrix.

  • Solution: The use of an acidic mobile phase additive (TFA or formic acid) is strictly required to suppress ionization and ensure peak symmetry.

Recommended Separation Strategy

Based on comparative data for the ortho (2-F) and para (4-F) isomers [1, 2], the separation is best achieved using Normal Phase (NP) chromatography on polysaccharide-based stationary phases.

FeatureRecommendation
Primary Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
Secondary Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (90:10 to 98:2 v/v)
Additive 0.1% Trifluoroacetic acid (TFA) (Critical)
Detection UV @ 210–220 nm (Low UV required for fluorophenyl)

Comparative Analysis of Stationary Phases

The separation of fluorinated 3-aryl-2-methylpropanoic acids relies heavily on the steric fit of the analyte into the chiral grooves of the polymer.

Option A: Chiralcel OJ-H (Cellulose Ester)
  • Mechanism: Inclusion complexation. The carbonyl group of the analyte interacts with the ester linkage of the selector.

  • Performance: Literature indicates that 4-fluorophenyl analogs resolve exceptionally well on OJ-H (

    
    ) [1]. The 3-fluorophenyl  isomer, lacking the steric bulk of an ortho substituent, typically follows the behavior of the para isomer, making OJ-H the first-choice screen.
    
  • Pros: High resolution for linear/meta-substituted aromatic acids.

  • Cons: Ester linkage is sensitive to hydrolysis; strictly non-aqueous mobile phases are preferred.

Option B: Chiralpak AD-H (Amylose Carbamate)
  • Mechanism: Hydrogen bonding and

    
     interactions. The carbamate NH and C=O groups form H-bonds with the analyte's carboxylic acid (dimerization or direct interaction).
    
  • Performance: Preferred for the 2-fluorophenyl isomer due to the "open" helical structure of amylose accommodating the ortho steric clash [1]. Effective if OJ-H fails to provide baseline resolution.

  • Pros: Robust, general-purpose column.

  • Cons: Sometimes shows longer retention times for acidic analytes compared to OJ-H.

Option C: Immobilized Phases (Chiralpak IA/IC)
  • Performance: Immobilized versions (IA/IC) allow for the use of "forbidden" solvents like DCM or THF.

  • Use Case: If solubility in Hexane/IPA is poor, or if peak shape is broad, adding 10% DCM to the mobile phase on Chiralpak IA can sharpen peaks by disrupting analyte dimerization.

Detailed Experimental Protocol

Reagent Preparation[1][2][3]
  • Mobile Phase A (MP-A): n-Hexane (HPLC Grade). Filter through 0.45 µm PTFE.

  • Mobile Phase B (MP-B): 2-Propanol (IPA) + 0.1% Trifluoroacetic Acid (TFA).

    • Note: Premixing TFA into the alcohol ensures stable baseline compared to adding it to hexane (where solubility is lower).

  • Sample Diluent: Mobile Phase (Hexane/IPA 90:10).

    • Concentration: 0.5 mg/mL to 1.0 mg/mL.

Instrument Parameters[4]
  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).

  • Temperature: 25°C (Standard) or 10°C (To increase resolution

    
     if needed).
    
  • Injection Volume: 5–10 µL.

  • Wavelength: 210 nm (primary), 254 nm (secondary). The fluorine atom does not provide significant bathochromic shift; the phenyl ring absorption is dominant.

Method Optimization Workflow

If baseline resolution (


) is not achieved in the initial run:
  • Step 1 (Solvent Strength): Decrease IPA to 2% (98:2 Hexane/IPA). This increases retention (

    
    ) and typically improves separation (
    
    
    
    ).
  • Step 2 (Column Switch): Switch from OJ-H to AD-H.

  • Step 3 (Temperature): Lower temperature to 15°C. Enantioseparation is enthalpy-driven; lower T often improves selectivity.

Visualized Workflows

Diagram 1: Method Development Decision Tree

This flowchart guides the scientist through the screening process specifically for 3-arylalkanoic acids.

Chiral_Method_Dev Start Analyte: 3-(3-Fluorophenyl)-2-methylpropanoic acid Screen1 Screen 1: Chiralcel OJ-H MP: Hex/IPA/TFA (90:10:0.1) Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Success VALIDATED METHOD (OJ-H) Check1->Success Yes Screen2 Screen 2: Chiralpak AD-H MP: Hex/IPA/TFA (90:10:0.1) Check1->Screen2 No (Co-elution) Check2 Rs > 1.5? Screen2->Check2 Success2 VALIDATED METHOD (AD-H) Check2->Success2 Yes Opt1 Optimization: Reduce IPA to 2% Lower Temp to 15°C Check2->Opt1 No (Partial Sep) Opt1->Check2 Retest

Caption: Decision tree for selecting the optimal stationary phase. OJ-H is the statistical favorite for meta/para isomers, while AD-H serves as the robust alternative.

Diagram 2: Interaction Mechanism

Understanding why separation occurs helps in troubleshooting.

Interaction_Mechanism cluster_TFA Role of TFA Analyte Analyte: (R)/(S)-Acid H_Bond H-Bonding (COOH <-> C=O/NH) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Fluorophenyl <-> Benzoate) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Stationary Phase (Polysaccharide) H_Bond->CSP Pi_Pi->CSP Steric->CSP TFA TFA Additive Suppression Suppresses Ionization (Ensures -COOH state) TFA->Suppression Suppression->Analyte

Caption: Mechanistic view of the separation. TFA ensures the analyte remains in the neutral -COOH form, essential for predictable H-bonding with the stationary phase.

Supporting Data Summary

The following data is synthesized from studies on the kinetic resolution of fluorinated 3-arylalkanoic acids [1, 2].

IsomerColumnMobile PhaseSelectivity (

)
Resolution (

)
4-Fluoro (Para)Chiralcel OJ-HHex/IPA (95:5)~1.12> 2.0
2-Fluoro (Ortho)Chiralpak AD-HHex/IPA (90:10)~1.15> 1.8
3-Fluoro (Meta)Chiralcel OJ-H Hex/IPA (90:[1]10)Predicted > 1.10 High

Note: The elution order for these acids on OJ-H is typically (R) followed by (S), but this must be confirmed with pure standards as fluorination position can occasionally invert elution order.

References

  • Kolodiazhnyi, O. I., Kolodiazhna, A. O., Faiziiev, O., & Gurova, Y. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4234. [Link]

  • Wu, D. R., Yip, S. H., Li, P., Sun, D., Kempson, J., & Mathur, A. (2016).[2] Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Chromatography B, 1036, 96-103. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

Sources

mass spectrometry fragmentation pattern of 3-(3-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry characterization of 3-(3-Fluorophenyl)-2-methylpropanoic acid , structured to assist analytical scientists in method development, impurity profiling, and structural validation.

Executive Summary

3-(3-Fluorophenyl)-2-methylpropanoic acid (CAS: 41201-57-4) is a fluorinated hydrocinnamic acid derivative often used as a chiral building block in pharmaceutical synthesis. Its analysis presents unique challenges due to the meta-fluorine substitution and the branched alkyl chain.

This guide compares two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

  • GC-EI-MS is the superior choice for structural elucidation and isomer differentiation, relying on distinct benzylic fragmentation.

  • LC-ESI-MS/MS is the preferred method for biological quantification and high-throughput screening, utilizing a dominant decarboxylation pathway.

Chemical Profile & Properties

PropertyData
IUPAC Name 3-(3-Fluorophenyl)-2-methylpropanoic acid
Molecular Formula C₁₀H₁₁FO₂
Monoisotopic Mass 182.0743 Da
Structure Phenyl ring (3-F substituted) attached to C3 of 2-methylpropanoic acid
Key Feature Meta-Fluorine tag; Alpha-methyl branching

Method A: GC-MS (Electron Ionization)

Objective: Structural Fingerprinting & Regioisomer Identification. Prerequisite: Derivatization is required due to the polar carboxylic acid group. The Methyl Ester derivative is the industry standard for comparison.

Experimental Protocol (Methyl Esterification)
  • Dissolution: Dissolve 1 mg of sample in 100 µL Methanol.

  • Catalysis: Add 50 µL of 1.25 M HCl in Methanol.

  • Incubation: Heat at 60°C for 30 minutes.

  • Extraction: Add 200 µL Hexane and 200 µL Water; vortex. Analyze the upper Hexane layer.

Fragmentation Mechanism (EI, 70 eV)

The fragmentation is driven by the stability of the Fluorotropylium ion . Unlike linear fatty acids, the aromatic ring directs cleavage.

  • Molecular Ion (M⁺): Visible at m/z 196 (weak).

  • Benzylic Cleavage (Dominant): The bond between C2 and C3 breaks. The charge is retained on the aromatic fragment due to resonance stabilization, yielding the 3-Fluorobenzyl cation , which rearranges to the Fluorotropylium ion (m/z 109) .

  • McLafferty Rearrangement: Due to the alpha-methyl branching and lack of gamma-hydrogens on an sp3 carbon, the McLafferty rearrangement is suppressed compared to linear esters, making the benzylic peak significantly more intense.

Diagnostic Ion Table (Methyl Ester)
m/zIdentityRelative AbundanceStructural Significance
196 [M]⁺•< 5%Molecular Ion (Methyl Ester).
137 [M - COOCH₃]⁺20-40%Loss of ester group; forms secondary carbocation.
109 [C₇H₆F]⁺100% (Base) Fluorotropylium Ion . Diagnostic for the fluorinated ring.
88 [C₄H₈O₂]⁺•10-15%McLafferty-like rearrangement product (minor).
Visualization: EI Fragmentation Pathway

EI_Fragmentation cluster_legend Pathway Logic M Molecular Ion (Methyl Ester) [M]+• m/z 196 Benzylic Benzylic Cleavage M->Benzylic - •CH(CH3)COOCH3 (m/z 87) Sec_Cat Secondary Carbocation [M-59]+ m/z 137 M->Sec_Cat - •COOCH3 (59 Da) F_Trop Fluorotropylium Ion (Base Peak) m/z 109 Benzylic->F_Trop Ring Expansion Radical Driven Radical Driven Charge Retention on Ring Charge Retention on Ring Radical Driven->Charge Retention on Ring

Caption: EI fragmentation of the methyl ester derivative. The formation of the m/z 109 Fluorotropylium ion is the defining event.

Method B: LC-ESI-MS/MS (Negative Mode)

Objective: Quantification in biological matrices & Trace Analysis. Mode: Negative Electrospray Ionization (ESI-).

Experimental Protocol
  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid (or 5mM Ammonium Acetate to enhance ionization).

  • Ionization: ESI Negative Mode (Carboxylic acids ionize poorly in positive mode).

  • Collision Energy: 15–25 eV for MS/MS.

Fragmentation Mechanism (CID)

Even-electron fragmentation dominates.

  • Precursor: Deprotonated molecule [M-H]⁻ at m/z 181 .

  • Primary Product: Decarboxylation . The loss of neutral CO₂ (44 Da) is the most facile pathway, yielding a carbanion at m/z 137 .

  • Secondary Product: The m/z 137 ion (a fluorinated alkyl-benzene anion) often undergoes HF elimination (20 Da) to form m/z 117 (styrenyl-type anion).

Diagnostic Ion Table (ESI-)
m/zTypeIdentityApplication
181 Precursor[M-H]⁻Quantitation (Q1).
137 Product[M-H - CO₂]⁻Quantitation (Q3) . High intensity.
117 Product[m/z 137 - HF]⁻Qualifier ion. Confirms F-substitution.
Visualization: ESI- Signaling Pathway

ESI_Fragmentation Precursor Deprotonated Precursor [M-H]- m/z 181 Transition Collision Induced Dissociation (CID) Precursor->Transition Product1 Decarboxylated Anion [C9H10F]- m/z 137 Transition->Product1 Loss of CO2 (44 Da) Product2 Elimination Product [C9H9]- m/z 117 Product1->Product2 Loss of HF (20 Da)

Caption: ESI negative mode fragmentation. The loss of CO₂ is the primary transition used for MRM quantification.

Performance Comparison & Alternatives

Comparative Matrix
FeatureGC-MS (EI) LC-MS/MS (ESI-)
Sample Prep High (Derivatization required)Low (Direct injection)
Sensitivity Moderate (ng/mL)High (pg/mL)
Structural Info Excellent (Fingerprint)Moderate (Molecular weight only)
Throughput Low (30 min run + prep)High (5 min run)
Best For Identification / Purity PK Studies / Quantification
Differentiation from Alternatives (Isomers)

A critical performance metric is distinguishing the target from its isomers.

  • Vs. Non-Fluorinated Analog (3-Phenyl-2-methylpropanoic acid):

    • Mass Shift: Target is +18 Da heavier.

    • Fragment Shift: EI Base peak shifts from m/z 91 (Tropylium) to m/z 109 (Fluorotropylium) .

  • Vs. Regioisomer (2-(3-Fluorophenyl)butanoic acid):

    • Structure: Phenyl ring is on C2 (alpha), not C3.

    • Differentiation (EI): The Regioisomer cleaves at the C1-C2 bond to lose COOMe, but it cannot form the m/z 109 ion easily because the phenyl is attached to the quaternary center. The absence of m/z 109 and dominance of m/z 137/151 distinguishes the regioisomer from our target.

  • Vs. Positional Isomers (2-Fluoro vs 3-Fluoro):

    • Ortho Effect (2-F): In EI, the 2-Fluoro isomer often shows a characteristic [M-F]⁺ or [M-HF]⁺ peak due to the proximity of the fluorine to the side chain.

    • Meta Stability (3-F): Our target (3-F) lacks this ortho interaction, resulting in a "cleaner" spectrum dominated by m/z 109.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Propanoic acid, 2-methyl-, 3-phenylpropyl ester (Analogous Fragmentation). National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. Mass spectrum fragmentation patterns of carboxylic acids and esters.[Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of carboxylic acids in ESI-MS. Journal of Mass Spectrometry.[1] [Link]

  • PubChem Compound Summary. 3-(3-Fluorophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Comparing the Bioactivity of 3-Fluoro and 4-Fluoro Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in medicinal chemistry, the strategic introduction of fluorine into a molecular scaffold is a well-established method to modulate a compound's bioactivity. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence factors like metabolic stability, binding affinity, and membrane permeability.[1] However, the precise positioning of the fluorine atom on an aromatic ring can lead to vastly different pharmacological outcomes. This guide provides a comprehensive framework for comparing the bioactivity of 3-fluoro and 4-fluoro positional isomers of phenylpropanoic acid derivatives, a class of compounds known for their anti-inflammatory and metabolic regulatory properties.

This document will delve into the key biological targets for this class of molecules, namely Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs), and provide detailed experimental protocols for their evaluation. We will explore the structure-activity relationships (SAR) that govern the differential effects of 3-fluoro versus 4-fluoro substitution, supported by illustrative data and visual guides to the relevant signaling pathways and experimental workflows.

The Critical Impact of Fluorine Positional Isomerism

The substitution of a hydrogen atom with fluorine on a phenyl ring can dramatically alter the electronic properties of the molecule. A fluorine atom is electron-withdrawing through the sigma bond (inductive effect) and electron-donating through the pi system (resonance effect). The interplay of these effects is highly dependent on the fluorine's position relative to the propanoic acid side chain.

  • 4-Fluoro (para) substitution: In this position, the strong electron-withdrawing inductive effect influences the entire molecule. This can impact the pKa of the carboxylic acid, the molecule's overall polarity, and its interaction with target proteins. The para position is often explored to enhance binding affinity or to block metabolic oxidation at that site.

  • 3-Fluoro (meta) substitution: The electronic effects of a meta-fluorine are more localized and primarily inductive. This can lead to more subtle changes in the molecule's properties compared to the para-isomer, which can be advantageous for fine-tuning selectivity for a particular biological target.

Understanding the differential impact of these positional isomers is crucial for rational drug design and lead optimization.

Comparative Bioactivity Analysis: A Framework

Illustrative Comparative Bioactivity Data

Compound IDStructureTargetAssay TypeIC50/EC50 (nM)
Cpd-1 3-Fluoro-phenylpropanoic acid derivativeCOX-1Enzyme Inhibition550
COX-2Enzyme Inhibition150
PPARγTransactivation1200
Cpd-2 4-Fluoro-phenylpropanoic acid derivativeCOX-1Enzyme Inhibition800
COX-2Enzyme Inhibition85
PPARγTransactivation950

Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate how to present comparative bioactivity data. Actual values would need to be determined experimentally.

From this illustrative data, one could hypothesize that the 4-fluoro substitution (Cpd-2) leads to a more potent and selective inhibition of COX-2 compared to the 3-fluoro isomer (Cpd-1). Both compounds show weaker activity as PPARγ agonists, with the 4-fluoro isomer being slightly more potent. This type of analysis is fundamental to understanding the SAR of these compounds.

Experimental Protocols for Bioactivity Assessment

To generate the type of comparative data shown above, rigorous and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the bioactivity of phenylpropanoic acid derivatives against COX enzymes and PPARγ.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against both COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The enzyme first converts a substrate (arachidonic acid) to prostaglandin G2 (PGG2), and then the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric or colorimetric probe (e.g., ADHP, TMB)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and the probe in the assay buffer according to the manufacturer's instructions.

  • Plate Setup:

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of heme.

    • Add 10 µL of the detection probe.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells. For background wells, add 10 µL of assay buffer instead of the enzyme.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (serial dilutions) to the inhibitor wells. For control wells (100% activity), add 10 µL of the solvent (e.g., DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for a fluorescent assay) or absorbance in a kinetic mode for 5-10 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene.

Principle: Cells are transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. If the test compound activates the PPARγ-LBD, the fusion protein binds to the upstream activation sequence and drives the expression of luciferase.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Cell culture medium and supplements

  • Expression plasmid for GAL4-PPARγ-LBD

  • Reporter plasmid with a luciferase gene downstream of a GAL4 response element

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reference agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent, following the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Rosiglitazone).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis compound_prep Prepare Test Compounds (3-fluoro & 4-fluoro derivatives) cox_assay COX-1 / COX-2 Inhibition Assay compound_prep->cox_assay ppar_assay PPARγ Transactivation Assay compound_prep->ppar_assay reagent_prep Prepare Assay Reagents (Enzymes, Cells, Buffers) reagent_prep->cox_assay reagent_prep->ppar_assay ic50_calc Calculate IC50 Values (COX Assays) cox_assay->ic50_calc ec50_calc Calculate EC50 Values (PPAR Assay) ppar_assay->ec50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis ec50_calc->sar_analysis

Caption: Experimental workflow for comparing the bioactivity of fluorinated phenylpropanoic acid derivatives.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidation PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor 3/4-Fluoro Phenylpropanoic Acid Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway by phenylpropanoic acid derivatives.

G Ligand 3/4-Fluoro Phenylpropanoic Acid Derivative (Agonist) PPAR PPARγ Ligand->PPAR Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription (e.g., related to lipid metabolism) PPRE->Gene Regulates

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Fluorophenyl)-2-methylpropanoic acid

[1]

Executive Summary & Hazard Context

Compound: 3-(3-Fluorophenyl)-2-methylpropanoic acid (CAS: 41201-57-4 / 121627-46-9 isomers) Physical State: White to off-white solid powder.[1]

As a Senior Application Scientist, I often see researchers treat fluorinated building blocks as "just another organic acid." This is a procedural error. While the immediate GHS classification indicates standard irritation, the fluorine substitution on the phenyl ring alters the compound's lipophilicity and metabolic stability. This increases the potential for dermal absorption compared to non-fluorinated analogs.

This guide moves beyond the generic Safety Data Sheet (SDS) to provide a field-validated operational protocol.

The Hazard Profile (The "Why")
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Acidic nature + lipophilicity = rapid irritation and potential uptake.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Crystalline solids can cause mechanical abrasion plus chemical burns.[1]
STOT SE 3 H335 May cause respiratory irritation.[1][2][3][4][5]Fine dust generation during weighing is the primary exposure vector.[1]
Acute Tox (Oral) H302 Harmful if swallowed.[1][4]Poor hygiene (glove-to-mouth transfer) is the failure mode here.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Hand Protection: The Permeation Barrier

Do not use Latex. Latex offers poor resistance to organic acids and provides no protection against the organic solvents (DCM, THF) likely used to dissolve this compound.

  • Primary Barrier: Nitrile Rubber (Disposable).[1]

  • Minimum Thickness: 0.11 mm (4 mil).

  • Standard: EN 374 / ASTM F739.[1]

  • Protocol: "Double-gloving" is recommended during the initial weighing step to prevent cross-contamination of the balance area.[1] Remove the outer pair immediately after handling the solid.

Respiratory & Eye Protection

The Vector: As a solid, the primary risk is inhalation of airborne particulates during transfer.

  • Engineering Control (Primary): Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[1][6]

    • Reasoning: Fine acidic powders can drift around the side shields of standard safety glasses.

  • Respiratory (Secondary): If hood access is compromised or during spill cleanup outside a hood, use a P100/N95 particulate respirator .[1]

PPE Selection Decision Logic

PPE_LogicStartStart: Task AssessmentStatePhysical State?Start->StateSolidSolid (Powder)State->SolidLiquidSolution (Dissolved)State->LiquidWeighingActivity: Weighing/TransferSolid->WeighingReactionActivity: Reaction/WorkupLiquid->ReactionHoodIs Fume Hood Available?Weighing->HoodReaction->HoodPPE_Level1Standard PPE:Nitrile Gloves (0.11mm)Safety GlassesLab CoatReaction->PPE_Level1Closed SystemPPE_Level2Enhanced PPE:Double Nitrile GlovesSplash GogglesLab CoatHood->PPE_Level2Yes (In Hood)PPE_Level3Respiratory Critical:Add N95/P100 MaskSplash GogglesHood->PPE_Level3No (Benchtop)

Caption: Decision logic for selecting PPE based on physical state and engineering controls. Note that handling solids outside a fume hood triggers the highest respiratory protection requirement.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

Static electricity is the enemy of fluorinated organic solids.[1] They tend to "jump" or cling to spatulas, increasing inhalation risk.

  • Preparation: Place an ionizing fan (if available) or an antistatic gun near the balance.[1]

  • Containment: Perform all weighing inside the fume hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never weigh open powder on an open bench.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as creasing it can aerosolize the fine powder.

  • Decontamination: Wipe the exterior of the receiving flask with a damp tissue (acetone or methanol) before removing it from the hood to prevent tracking dust into the lab.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, DMF) slowly down the side of the flask to avoid "puffing" the solid into the air.

  • Acid Chloride Formation: If converting this acid to an acid chloride (using SOCl2 or Oxalyl Chloride), be aware that the reaction will liberate HCl and SO2 gases. The fluorinated ring is stable, but the off-gassing requires active ventilation.[1]

Phase C: Waste & Disposal

Crucial Distinction: Fluorinated compounds require specific disposal protocols to prevent environmental persistence and equipment damage during incineration.

  • Stream: Halogenated Organic Waste .[1][7]

  • Labeling: Clearly mark the tag with "Fluorinated Organic Acid."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or alkali metals.[1]

  • Rationale: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF).[1] Commercial incinerators need to know the halogen content to adjust their scrubbers.

Emergency Response & Spill Management

Thermal Decomposition Warning

In the event of a fire, this compound will decompose. Unlike standard organic acids, the decomposition products include Hydrogen Fluoride (HF) and Fluorine gas , which are significantly more toxic than the parent compound.

  • Firefighting: Do not breathe smoke. Use SCBA (Self-Contained Breathing Apparatus).[1]

Spill Response Workflow

Spill_ResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessSmall_SolidSmall Solid (<5g)Assess->Small_SolidLarge_SolidLarge Solid (>5g)Assess->Large_SolidSolutionSolution SpillAssess->SolutionWet_Wipe1. Cover with wet paper towel(Prevents dust)Small_Solid->Wet_WipeEvacuateEVACUATE LABCall Safety OfficerLarge_Solid->EvacuateDust HazardAbsorb1. Use Inert Absorbent(Vermiculite/Sand)Solution->AbsorbScoop2. Scoop into bagWet_Wipe->ScoopNeutralize2. Wash area withSodium Bicarbonate (aq)Scoop->NeutralizeAbsorb->NeutralizeDisposalDisposal: Halogenated WasteNeutralize->Disposal

Caption: Workflow for managing spills. Note that large solid spills require evacuation due to the risk of generating a dust cloud of irritating fluorinated acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65815154, 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid (Analogous Structure).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[1] (Guidance on fluorinated organic combustion). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.